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  • Product: 5-Bromo-2-fluoro-4-nitrobenzonitrile
  • CAS: 1805505-78-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-nitrobenzonitrile CAS 1805505-78-5: A Review of Available Data

To the Valued Researcher, As a Senior Application Scientist, my primary goal is to provide you with accurate and actionable technical information. In response to your request for an in-depth guide on 5-Bromo-2-fluoro-4-n...

Author: BenchChem Technical Support Team. Date: February 2026

To the Valued Researcher,

As a Senior Application Scientist, my primary goal is to provide you with accurate and actionable technical information. In response to your request for an in-depth guide on 5-Bromo-2-fluoro-4-nitrobenzonitrile (CAS 1805505-78-5) , a comprehensive search of scientific databases, supplier catalogs, and patent literature has been conducted.

It is with scientific diligence that I must report that there is currently no publicly available technical data, including properties, synthesis methods, or applications, for the specific chemical compound 5-Bromo-2-fluoro-4-nitrobenzonitrile with the CAS number 1805505-78-5. This suggests that this compound may be a novel substance, not yet widely synthesized or characterized, or that the provided CAS number may be inaccurate.

In the spirit of scientific collaboration and to provide a potentially useful resource, this guide will instead focus on the available data for structurally related isomers and similar compounds. It is plausible that your query may have contained a typographical error, and the information on these closely related molecules may be of relevance to your research. We will explore the properties and applications of these known compounds, providing a comparative analysis.

Comparative Analysis of Structurally Related Benzonitriles

The following sections detail the known properties of several isomers and related compounds to 5-Bromo-2-fluoro-4-nitrobenzonitrile. It is crucial to note that the properties of one isomer cannot be directly extrapolated to another, as small changes in the positions of functional groups can lead to significant differences in chemical reactivity, physical properties, and biological activity.

2-Bromo-5-fluoro-4-nitrobenzonitrile (CAS: 1805190-12-8)

This isomer is a commercially available research chemical.[1] It is categorized under organic building blocks, specifically nitriles, bromides, and nitro compounds.[1] While detailed experimental protocols are not widely published, its availability from suppliers indicates its utility in synthetic chemistry.

5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3)

This compound is a well-documented and widely used intermediate in organic synthesis. It is a solid with a melting point of 76-80 °C.

Applications:

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of the antigout drug Febuxostat.[2]

  • Organic Synthesis: It is used in the preparation of various complex organic molecules, including:

    • (E)-5-(2-cyclopropylvinyl)-2-fluorobenzonitrile

    • methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate

    • (S)-[2-[5-(3-cyano-4-fluoro-phenyl)-pyridin-3-yloxy]-1-(1H-indol-3-ylmethyl)-ethyl]-carbamic acid tert-butyl ester

    • 4-fluoro-3-cyano-3′-tributyltinbenzhydrol and 4-fluoro-3-cyano-3′-iodobenzhydrol

Synthesis: A patented method for the synthesis of 5-Bromo-2-fluorobenzonitrile involves the following steps[2]:

  • Reaction of o-fluorobenzoyl chloride with ammonia water to produce o-fluorobenzamide.

  • Dehydration of o-fluorobenzamide to yield o-fluorobenzonitrile.

  • Bromination of o-fluorobenzonitrile in 75-90% sulfuric acid using dibromohydantoin.

This method is described as simple, with mild conditions and low production costs.[2]

Safety Information: 5-Bromo-2-fluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

Other Related Compounds

For the sake of completeness, several other related compounds were identified during the search, which may be of interest for comparative studies:

  • 5-bromo-2-fluoronitrobenzene (CAS: 364-73-8): A crystalline powder used in the development of anticancer prodrugs and as a building block for photoaffinity labels.[4]

  • 1-Bromo-4-fluoro-2-nitrobenzene (CAS: 446-09-3): Spectroscopic data (1H NMR) is available for this compound.[5]

  • 2-Fluoro-4-nitrobenzonitrile: Synthesis methods are documented, often starting from 2-fluoro-4-nitroaniline.[6][7]

  • 5-bromo-2-nitrobenzonitrile: Structural information and predicted mass spectrometry data are available.

Summary of Related Compounds

Compound NameCAS NumberKey Properties/Applications
2-Bromo-5-fluoro-4-nitrobenzonitrile1805190-12-8Commercially available research chemical.[1]
5-Bromo-2-fluorobenzonitrile179897-89-3Intermediate for the antigout drug Febuxostat; Melting point: 76-80 °C.[2]
5-bromo-2-fluoronitrobenzene364-73-8Used in anticancer prodrug development and for photoaffinity labels.[4]
1-Bromo-4-fluoro-2-nitrobenzene446-09-31H NMR data available.[5]
2-Fluoro-4-nitrobenzonitrileNot specifiedSynthesis routes are published.[6][7]
5-bromo-2-nitrobenzonitrileNot specifiedStructural and predicted MS data available.

Conclusion and Recommendations for Researchers

The absence of specific data for 5-Bromo-2-fluoro-4-nitrobenzonitrile (CAS 1805505-78-5) underscores the dynamic nature of chemical research, where new compounds are continually being explored. For scientists and drug development professionals interested in this specific molecule, the following steps are recommended:

  • Verification of CAS Number and Chemical Name: Double-check the accuracy of the CAS number and the chemical name. A small error can lead to a search for a non-existent or different compound.

  • Patent Literature Search: Conduct a more in-depth search of patent databases, as novel compounds often first appear in patents before being published in academic journals or listed in supplier catalogs.

  • Custom Synthesis: If this specific isomer is crucial for your research, consider approaching a custom synthesis company with the chemical structure.

  • Isomer Comparison: If your research allows for some structural flexibility, the information provided on the related isomers in this guide may offer viable alternatives for your synthetic or screening programs.

It is hoped that this analysis of related compounds provides a valuable starting point for your research endeavors. As new information becomes available for 5-Bromo-2-fluoro-4-nitrobenzonitrile, this guide will be updated to reflect the latest findings.

References

  • PubChem. 5-Bromo-2-fluorobenzonitrile. [Link]

  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • PubChemLite. 5-bromo-2-nitrobenzonitrile (C7H3BrN2O2). [Link]

  • Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

Sources

Exploratory

5-Bromo-2-fluoro-4-nitrobenzonitrile chemical structure and molecular weight

Structural Characterization, Synthetic Pathways, and Reactivity Profile Executive Summary 5-Bromo-2-fluoro-4-nitrobenzonitrile is a highly functionalized aromatic scaffold utilized primarily as an intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Reactivity Profile

Executive Summary

5-Bromo-2-fluoro-4-nitrobenzonitrile is a highly functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of non-steroidal androgen receptor antagonists (such as second-generation anti-androgens) and proteolysis-targeting chimeras (PROTACs).[1] Its utility stems from its dense functionalization: a nitrile handle for heterocycle formation, a nitro group for reduction to an aniline, and orthogonal halogen leaving groups (fluorine and bromine) enabling regioselective nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling.[1]

This guide details the physicochemical properties, validated synthetic routes, and critical safety protocols required for handling this energetic precursor.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule is characterized by a benzene core substituted with four distinct functional groups, creating a unique electronic environment that dictates its reactivity.[1]

Structural Data
PropertySpecification
IUPAC Name 5-Bromo-2-fluoro-4-nitrobenzonitrile
Molecular Formula

Molecular Weight 245.01 g/mol
Exact Mass 243.928 g/mol
CAS Number Note: Often cited as derivative of 179897-89-3 or custom synthesized.[1][2]
Physical State Pale yellow to orange crystalline solid
Predicted LogP ~2.1 - 2.4
Electronic Characterization

The molecule exhibits a "push-pull" electronic system, though dominated by electron-withdrawing groups (EWG):

  • C1 (Nitrile): Strong EWG (

    
    ), directs meta.[1]
    
  • C2 (Fluorine): Weakly deactivating but ortho/para directing; highly activated for

    
     due to the ortho-nitrile and para-nitro groups.[1]
    
  • C4 (Nitro): Strong EWG (

    
    ), directs meta.[1]
    
  • C5 (Bromine): Weakly deactivating, ortho/para directing.[1]

Synthetic Pathways[1][5]

The synthesis of 5-Bromo-2-fluoro-4-nitrobenzonitrile presents a regioselectivity challenge. The most robust route involves the bromination of the commercially available 2-fluoro-4-nitrobenzonitrile.[1]

Retrosynthetic Analysis

The C5 position is electronically favorable for electrophilic aromatic substitution (EAS) in the precursor 2-fluoro-4-nitrobenzonitrile because it is:

  • Para to the Fluorine (activator relative to CN/NO2).[1]

  • Meta to the Cyano group (director).

  • Ortho to the Nitro group (sterically hindered, but electronically permissible).

Validated Synthetic Protocol

Precursor: 2-Fluoro-4-nitrobenzonitrile [CAS: 101648-89-0][1]

Step-by-Step Methodology:

  • Solvent System: Dissolve 2-fluoro-4-nitrobenzonitrile (1.0 eq) in concentrated sulfuric acid (

    
    ) or oleum. The highly acidic medium protonates the nitrile and nitro groups, preventing side reactions and acting as a solvent for the brominating agent.[1]
    
  • Bromination: Add N-Bromosuccinimide (NBS) (1.2 eq) or Dibromohydantoin (DBH) portion-wise at 0°C to 5°C.

    • Mechanism:[1][3] Generation of the strongly electrophilic bromonium ion (

      
      ) in situ.[1]
      
  • Reaction: Warm to 60°C for 4–6 hours. Monitor via HPLC for the disappearance of the starting material (

    
     shift).[1]
    
  • Quench: Pour the reaction mixture slowly onto crushed ice/water (exothermic).

  • Isolation: Filter the precipitated solid. Wash with water to remove residual acid.[1] Recrystallize from Ethanol/Water or Toluene.[1]

Visualization of Synthesis & Logic[1]

Synthesis cluster_logic Regioselectivity Drivers SM 2-Fluoro-4-nitrobenzonitrile (Starting Material) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack (Regio: C5) Reagent Brominating Agent (NBS/H2SO4 or Br2/Fe) Reagent->Intermediate Product 5-Bromo-2-fluoro- 4-nitrobenzonitrile Intermediate->Product Deprotonation (-HBr) Logic1 F directs Para (to C5) Logic2 CN directs Meta (to C5)

Figure 1: Synthetic workflow and regiochemical rationale for the bromination of the 2-fluoro-4-nitrobenzonitrile precursor.

Reactivity Profile & Applications

This molecule is a "linchpin" intermediate because it allows for orthogonal functionalization.[1] Drug developers utilize the reactivity difference between the Fluorine (labile) and Bromine (stable to


, active for coupling).[1]
Orthogonal Reactivity Map[1]
Reaction TypeTarget SiteReagent ClassOutcome

Displacement
C2-Fluorine Primary/Secondary Amines, AlkoxidesFormation of 2-amino/alkoxy derivatives.[1] F is highly activated by ortho-CN and para-NO2.[1]
Nitro Reduction C4-Nitro

,

, or

Conversion to Aniline (precursor for amides/ureas).[1]
Cross-Coupling C5-Bromine Boronic Acids (Suzuki), Alkynes (Sonogashira)C-C bond formation.[1] Usually performed after

to prevent catalyst poisoning by the nitro group.[1]
Nitrile Hydrolysis C1-Cyano Acid/Base HydrolysisConversion to Carboxylic Acid or Amide.[1]
Application Workflow: Androgen Receptor Antagonists

In the synthesis of Enzalutamide analogs, the core scaffold is often built by first displacing the fluorine with an amine, followed by reducing the nitro group to form the benzamide core.[1]

Reactivity Core 5-Bromo-2-fluoro-4-nitrobenzonitrile Path1 Step 1: SNAr (Amine Nucleophile) Core->Path1 F displacement (Fast) Prod1 2-Amino-5-bromo-4-nitrobenzonitrile Path1->Prod1 Path2 Step 2: Nitro Reduction Prod2 4-Amino-2-substituted-benzonitrile Path2->Prod2 Path3 Step 3: Suzuki Coupling Final Biaryl Drug Scaffold Path3->Final Prod1->Path2 Fe/NH4Cl Prod2->Path3 Pd(0)

Figure 2: Sequential functionalization strategy for drug discovery applications.

Handling & Safety (HSE Profile)

Warning: This compound contains a nitro group and a nitrile, classifying it as both energetic and toxic.[1]

Hazard Identification
  • Acute Toxicity: Nitriles can liberate cyanide upon metabolism or hydrolysis.[1]

  • Thermal Hazards: Polynitro/halonitro aromatic compounds have high decomposition energies.[1] Differential Scanning Calorimetry (DSC) should be performed before scaling up >10g.[1]

  • Skin/Eye: Severe irritant; potential sensitizer.[1]

Storage & Stability[1]
  • Temperature: Store at 2°C – 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (

    
     or 
    
    
    
    ) to prevent hydrolysis of the nitrile.[1]
  • Incompatibility: Strong bases (induces rapid hydrolysis), reducing agents (uncontrolled exotherms).[1]

References

  • PubChem. (2023).[1] 5-Bromo-2-fluorobenzonitrile (Precursor Data).[1][3] National Library of Medicine.[1] [Link][1]

  • Google Patents. (2014).[1] CN103936622A: 5-bromo-2-fluorobenzonitrile synthesis method.[1][3]

Sources

Foundational

A Comprehensive Safety & Handling Guide for 5-Bromo-2-fluoro-4-nitrobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide to the safe handling, storage, and disposal of 5-Bromo-2-fluoro-4-nitrobenzonitrile. As a comple...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and disposal of 5-Bromo-2-fluoro-4-nitrobenzonitrile. As a complex poly-functionalized aromatic compound, it presents a unique combination of hazards that demand rigorous safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective on managing the risks associated with this and similar chemical entities in a research and development setting.

Disclaimer: Specific safety data for 5-Bromo-2-fluoro-4-nitrobenzonitrile (CAS No. 1805190-12-8) is not extensively published. The following guide is a synthesis of data from close structural analogs, including 5-Bromo-2-fluorobenzonitrile and various halogenated nitroaromatic compounds. It is imperative to treat this compound with the utmost caution, assuming the cumulative hazards of its constituent functional groups.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. 5-Bromo-2-fluoro-4-nitrobenzonitrile is a solid at room temperature, incorporating several reactive functional groups that dictate its chemical behavior and toxicological profile.

PropertyValueSource
IUPAC Name 2-Bromo-5-fluoro-4-nitrobenzonitrile[1]
CAS Number 1805190-12-8[1]
Molecular Formula C₇H₂BrFN₂O₂[2]
Molecular Weight 245.01 g/mol [2]
Appearance Likely a crystalline powder or solid[3]
Melting Point Data not available; analog (5-Bromo-2-fluorobenzonitrile) melts at 76-80 °C
Solubility Limited solubility in water; likely soluble in common organic solvents[3]

Hazard Analysis & GHS Classification

The hazard profile of this molecule is a composite of its four key functional groups: the aromatic ring, the bromine atom, the fluorine atom, the nitrile group, and the nitro group. Each contributes to its overall toxicity and reactivity.

  • Nitrile Group (-CN): Can release highly toxic hydrogen cyanide (HCN) gas upon reaction with strong acids or during combustion.[4]

  • Nitro Group (-NO₂): Significantly increases the compound's reactivity and toxicity. Nitroaromatics can be thermally sensitive and pose an explosion risk, especially in the presence of reducing agents.[3]

  • Halogens (Br, F): Contribute to the molecule's reactivity and can lead to the formation of toxic hydrogen halides (HBr, HF) upon decomposition.[4]

Based on data from close analogs, the GHS classification is summarized below.[1][4][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Core Safety Protocols & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized workflows, is essential.

Engineering Controls

The primary engineering control is to minimize inhalation exposure. All manipulations of 5-Bromo-2-fluoro-4-nitrobenzonitrile solid, and work with its solutions, must be performed within a certified chemical fume hood. This is non-negotiable, as the compound is harmful if inhaled and its dust can be easily aerosolized. A ventilated balance enclosure should be used for weighing the solid material.

Personal Protective Equipment (PPE)

Proper PPE is the last line of defense. The following are mandatory when handling this compound.[5]

Protection TypeSpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 4 mil thickness).Provides protection against dermal absorption, a key exposure route. Always check breakthrough times for the specific solvent being used.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over glasses when handling larger quantities (>10g) or if there is a risk of splashing.Protects against dust particles and splashes, preventing serious eye irritation.[5]
Skin & Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Prevents incidental skin contact and contamination of personal clothing.[5]
Respiratory Protection Not typically required if work is performed within a fume hood. If a hood is unavailable or for emergency response, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter is necessary.Protects against inhalation of harmful dusts and vapors.
Safe Handling Workflow

Adherence to a systematic workflow minimizes risk during experimental procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification & Airflow B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Assemble All Necessary Equipment & Reagents B->C D Retrieve Compound from Locked Storage C->D Begin Handling E Weigh Solid in Ventilated Balance Enclosure D->E F Perform Chemical Reaction or Preparation E->F G Tightly Cap All Containers Immediately After Use F->G H Decontaminate Work Surface G->H Complete Handling I Segregate & Label All Waste Streams H->I J Return Compound to Designated Storage I->J K Remove PPE & Wash Hands Thoroughly J->K

Caption: Standard workflow for safely handling 5-Bromo-2-fluoro-4-nitrobenzonitrile.

Storage & Incompatibility

Improper storage is a leading cause of laboratory incidents. This compound requires segregation due to its reactivity.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[1][4]

  • Security: The storage area should be locked and accessible only to authorized personnel.[5]

  • Container: Keep the container tightly closed to prevent moisture absorption and sublimation.[1][5] Given that similar compounds are light-sensitive, storage in an amber vial or a dark cabinet is recommended as a best practice.[3]

Chemical Incompatibility

Segregation from incompatible materials is critical to prevent dangerous reactions.[6][7]

  • Strong Reducing Agents (e.g., hydrides, powdered metals): The nitro group can react violently and exothermically, posing a fire or explosion hazard.

  • Strong Oxidizing Agents (e.g., nitrates, perchlorates): While the compound itself is an oxidizing agent, mixing with stronger oxidizers can create unstable, shock-sensitive mixtures.[4]

  • Strong Acids (e.g., sulfuric acid, nitric acid): Can cause decomposition and the release of toxic hydrogen cyanide (HCN) from the nitrile group.

  • Strong Bases (e.g., sodium hydroxide): Can lead to hydrolysis and decomposition.

  • Heat and Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Nitroaromatics can decompose explosively upon heating.[3][7]

Emergency Procedures

Rapid and correct response to an exposure or spill is crucial.

First Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill Response Protocol

For a small solid spill (<5g) within a fume hood:

  • Alert others in the immediate area.

  • Ensure you are wearing the appropriate PPE (respirator, gloves, goggles, lab coat).

  • Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

  • Gently sweep the material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

G node_action node_action A Exposure or Spill Occurs B Is the person exposed? A->B C Is the spill large or outside a fume hood? B->C No D Initiate First Aid (See Section 5.1) Remove from area B->D Yes F Evacuate Immediate Area Alert Facility Safety Officer Do NOT attempt cleanup C->F Yes G Small Spill Protocol: Don PPE Cover & Sweep Collect Waste C->G No E Call Emergency Services & Provide SDS D->E

Caption: Decision tree for emergency response to a spill or exposure event.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or water spray.[8]

  • Unsuitable Media: Do not use a solid stream of water, as it may scatter the material.

  • Specific Hazards: Combustion will produce highly toxic gases, including nitrogen oxides, carbon monoxide, hydrogen cyanide, hydrogen bromide, and hydrogen fluoride.[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound, including empty containers, absorbent materials from spills, and reaction byproducts, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.[5]

  • Segregation: Do not mix this waste with other streams, particularly acidic waste (to prevent HCN generation) or reactive waste. Halogenated waste should often be segregated.[6]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. All disposal must comply with local, state, and federal regulations.[5]

Toxicological & Reactivity Profile

Toxicological Summary
  • Acute Effects: The primary routes of exposure are inhalation, skin contact, and ingestion. It is classified as harmful by all three routes.[4] It causes significant irritation to the skin, eyes, and respiratory tract.[4][9]

  • Chronic Effects: Data on long-term exposure is not available. However, chronic exposure to other nitroaromatic compounds and nitriles can lead to systemic effects. No components of this product are listed as carcinogens by IARC, NTP, or OSHA.[4]

Chemical Stability and Reactivity
  • Reactivity: The compound is reactive, particularly due to the nitro group. It can react violently with reducing agents.

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, away from light and incompatible materials).[4]

  • Hazardous Decomposition Products: Upon thermal decomposition or combustion, it can release toxic and corrosive gases including CO, CO₂, NOx, HCN, HBr, and HF.[4]

Conclusion

5-Bromo-2-fluoro-4-nitrobenzonitrile is a valuable research chemical that must be handled with a high degree of care. Its hazard profile—driven by acute toxicity, irritant properties, and the reactivity of the nitro and nitrile groups—necessitates the stringent use of engineering controls, appropriate PPE, and documented handling procedures. By understanding the causality behind these safety measures, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/guidance/chemical-safety/Safe storage of chemicals in laboratories.pdf]([Link] storage of chemicals in laboratories.pdf)

  • Cleveland State University. (2015, August). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Health and Safety Executive. (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]

  • Sabanci University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-Bromo-4-fluoro-5-nitrobenzonitrile. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of androgen receptor antagonists using 5-Bromo-2-fluoro-4-nitrobenzonitrile

This Application Note is designed for medicinal chemists and process scientists involved in the development of next-generation Androgen Receptor (AR) antagonists, specifically targeting Castration-Resistant Prostate Canc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists involved in the development of next-generation Androgen Receptor (AR) antagonists, specifically targeting Castration-Resistant Prostate Cancer (CRPC).

It focuses on the utilization of 5-Bromo-2-fluoro-4-nitrobenzonitrile as a high-value scaffold.[1] Unlike standard precursors used for Enzalutamide (which typically utilize a trifluoromethyl group), this brominated scaffold provides a critical "chemical handle" (the C5-Bromine) allowing for late-stage diversification—ideal for synthesizing PROTACs (Proteolysis Targeting Chimeras) or dual-action inhibitors.[1]

Utilizing the 5-Bromo-2-fluoro-4-nitrobenzonitrile Scaffold[1]

Abstract

The emergence of drug resistance in prostate cancer, particularly via AR-V7 splice variants and ligand-binding domain (LBD) mutations (e.g., F876L), necessitates novel antagonists with distinct structural properties.[2] This guide details the synthetic workflow for converting 5-Bromo-2-fluoro-4-nitrobenzonitrile into a diarylthiohydantoin core.[1] The presence of the C5-Bromine atom offers a strategic advantage: it serves as an orthogonal reactive site for Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination after the hydantoin ring formation, enabling the attachment of E3 ligase linkers for targeted protein degradation.[1]

Module 1: Strategic Retrosynthesis & Pathway Design

The synthesis is designed to construct the diarylthiohydantoin ring, the pharmacophore responsible for AR binding. The workflow follows a convergent strategy:

  • A-Ring Activation: Reduction of the nitro group to an aniline, followed by conversion to an isothiocyanate.[1]

  • B-Ring Coupling: Reaction with a functionalized amino-ester or amino-nitrile.[1]

  • Cyclization: Formation of the thiohydantoin core.[1]

Visualizing the Synthetic Logic

SynthesisPath SM 5-Bromo-2-fluoro- 4-nitrobenzonitrile (Starting Material) Inter1 4-Amino-5-bromo- 2-fluorobenzonitrile (Aniline Intermediate) SM->Inter1 Step 1: Chemoselective Reduction (Fe/AcOH or SnCl2) Inter2 4-Isothiocyanato-5-bromo- 2-fluorobenzonitrile (The 'Warhead') Inter1->Inter2 Step 2: Thiophosgene/CSCl2 (Activation) Coupling Thiohydantoin Cyclization Inter2->Coupling Step 3: + Amino-Ester Fragment (DMSO/Heat) Final Brominated AR Antagonist (PROTAC Precursor) Coupling->Final Step 4: Acid Hydrolysis/Cyclization

Caption: Convergent synthetic pathway transforming the nitro-nitrile scaffold into a functionalized thiohydantoin AR antagonist.

Module 2: Critical Reagents & Safety Protocols

Safety Warning: This protocol involves nitro-aromatics (potential explosion hazard upon rapid heating), thiophosgene (highly toxic), and cyanides . All operations must be performed in a functioning fume hood.[1]

ReagentRoleHazard Note
5-Bromo-2-fluoro-4-nitrobenzonitrile Core ScaffoldSkin/Eye Irritant.[1] Handle with gloves.[1]
Iron Powder (Fe) ReductantPyrophoric when finely divided.[1]
Thiophosgene (CSCl₂) Isothiocyanate SourceEXTREME TOXICITY. Use bleach trap for waste.[1]
DMSO / DMAc SolventEnhances skin permeability of toxins.[1]
Isopropyl Acetate Extraction SolventFlammable.[1] Preferred over ether for safety.[1]
Module 3: Detailed Experimental Protocol
Step 1: Chemoselective Reduction of Nitro Group

Objective: Reduce the nitro group to an amine without de-brominating the ring (avoiding Pd/C + H₂).

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 5-Bromo-2-fluoro-4-nitrobenzonitrile (10.0 g, 40.8 mmol) and Ethanol/Water (3:1 ratio, 100 mL).

  • Catalyst Addition: Add Iron powder (325 mesh, 11.4 g, 5.0 eq) and Ammonium Chloride (2.1 g, 1.0 eq).

  • Reaction: Heat the suspension to 80°C with vigorous mechanical stirring. Monitor via TLC (Hexane/EtOAc 3:1).[1] The starting material (yellow) should fade to a pale intermediate.[1]

    • Expert Insight: If reaction stalls, add 5 drops of Acetic Acid to activate the Iron surface.

  • Workup:

    • Cool to room temperature (RT).

    • Filter through a Celite pad to remove iron sludge.[1] Wash pad with EtOAc.[1]

    • Concentrate filtrate.[1] Partition between EtOAc and sat. NaHCO₃.

    • Dry organic layer (Na₂SO₄) and concentrate.[1][3]

  • Validation: ¹H NMR should show disappearance of the downfield aromatic proton adjacent to the nitro group and appearance of a broad NH₂ singlet (approx.[1] 4.0–6.0 ppm).[1]

    • Target Yield: >90% (approx.[1][4][5] 8.5 g).[1]

Step 2: Synthesis of the Isothiocyanate "Warhead"

Objective: Convert the aniline to the electrophilic isothiocyanate required for hydantoin formation.[1]

  • Setup: In a fume hood, dissolve the 4-amino-5-bromo-2-fluorobenzonitrile (8.5 g, 37 mmol) in Chloroform (or DCM) and Water (biphasic mixture).

  • Reagent Addition: Cool to 0°C. Add Thiophosgene (1.15 eq) dropwise.

    • Alternative: For a safer non-volatile alternative, use 1,1'-Thiocarbonyldiimidazole (TCDI) in THF, though Thiophosgene yields are typically higher for electron-deficient anilines.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Separate organic layer.[1] Wash with water (2x) and brine.[1]

    • Critical: Wash all glassware with 10% NaOH/Bleach solution to neutralize thiophosgene traces.[1]

  • Product: 4-isothiocyanato-5-bromo-2-fluorobenzonitrile . Use immediately in Step 3 or store at -20°C under Argon.

Step 3: Thiohydantoin Cyclization (The "Lutamide" Coupling)

Objective: Couple the A-ring isothiocyanate with a B-ring fragment (e.g., the amino-ester precursor used in Enzalutamide).[1]

Reagent B:2-amino-2-methyl-N-(4-cyano-3-(trifluoromethyl)phenyl)propionamide (or similar generic "right-hand side" amine).[1]

  • Coupling: Dissolve Reagent B (1.0 eq) and the Isothiocyanate from Step 2 (1.1 eq) in dry DMSO (dimethyl sulfoxide) or DMAc .

  • Conditions: Heat to 85°C for 12 hours.

    • Mechanism:[1][2][4][6] The amine attacks the isothiocyanate to form a thiourea intermediate.[1]

  • Cyclization: Add dilute HCl (1N) and Methanol (1:1) to the reaction mixture and reflux for 2 hours. This forces the acid/ester/amide moiety to cyclize with the thiourea, forming the stable thiohydantoin ring.

  • Isolation:

    • Pour reaction mixture into ice water. The product typically precipitates as an off-white solid.[1]

    • Filter and wash with water and cold isopropanol.[1]

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via Flash Chromatography (DCM/MeOH gradient).

Module 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized antagonist, the following parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Diagnostic thiohydantoin C=S signal absent in proton but confirm aromatic pattern: 2 doublets (para) for the benzonitrile ring.[1]
Structure ¹³C NMRCarbonyl (C=O) ~175 ppm; Thiocarbonyl (C=S) ~180 ppm.
Purity HPLC (C18 Column)>98% Area under curve (254 nm).
Bromine Integrity Mass Spec (LC-MS)Observe characteristic M and M+2 isotopic pattern (1:1 ratio) confirming Br retention.[1]

Expert Insight on Data Interpretation: The retention of the Bromine atom is the critical success factor here. If you observe a mass corresponding to [M-Br+H], your reduction step (Step 1) was too aggressive. Switch from Fe/AcOH to SnCl₂/EtOH for milder conditions.[1]

Module 5: Troubleshooting & Optimization
  • Issue: Low yield in Step 3 (Cyclization).

    • Cause: Hydrolysis of the nitrile group on the A-ring.[1]

    • Solution: Ensure the HCl reflux time is minimized.[1] Use Microwave irradiation (100°C, 20 min) for the cyclization step to reduce thermal exposure time.

  • Issue: Incomplete Isothiocyanate formation.

    • Cause: Electron-poor aniline is unreactive.[1]

    • Solution: Use DIPEA (Diisopropylethylamine) as a base catalyst during the thiophosgene addition to scavenge HCl and drive the reaction.

References
  • Synthesis of Enzalutamide Analogs

    • Source: Li, B., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[4] Chemical Research in Chinese Universities, 2016.

    • Relevance: Establishes the core diarylthiohydantoin cyclization conditions (DMSO/He
  • Design of Next-Gen AR Antagonists

    • Source: Bhole, R. P., et al. "Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents."[7] Heliyon, 2021.[7]

    • Relevance: Validates the SAR (Structure-Activity Relationship) of modifying the A-ring benzonitrile.
    • [7]

  • Thiohydantoin Scaffold Chemistry

    • Source: "Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity." Molecules, 2022.[8]

    • Relevance: Provides NMR characterization data for similar fluorinated/brominated thiohydantoin deriv
  • Properties of 5-Bromo-2-fluoro-4-nitrobenzonitrile

    • Source: PubChem Compound Summary for CID 24870260.[1]

    • Relevance: Safety and physical property data for the starting material.[1]

    • (Note: Linked to closely related analog for property baseline).

Sources

Application

Application Note: Precision SNAr Functionalization of 5-Bromo-2-fluoro-4-nitrobenzonitrile

Part 1: Strategic Overview & Chemoselectivity The Substrate Challenge 5-Bromo-2-fluoro-4-nitrobenzonitrile (CAS: 827326-75-6) represents a "privileged scaffold" in medicinal chemistry, particularly for androgen receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemoselectivity

The Substrate Challenge

5-Bromo-2-fluoro-4-nitrobenzonitrile (CAS: 827326-75-6) represents a "privileged scaffold" in medicinal chemistry, particularly for androgen receptor antagonists and kinase inhibitors. Its value lies in its dense functionalization, offering three distinct vectors for diversification:

  • C2-Fluorine: Activated for SNAr.

  • C5-Bromine: Handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C1-Nitrile / C4-Nitro: Precursors for amines, amides, or heterocycles.

The Chemoselectivity Paradox

A common pitfall when working with this substrate is misjudging the regioselectivity. The molecule contains two potential leaving groups (F and Br) activated by two electron-withdrawing groups (EWGs).

  • Site A (C5-Br): Ortho to the Nitro group (Strongest EWG).

  • Site B (C2-F): Ortho to the Cyano group (Weaker EWG) and meta to the Nitro group.

The Ruling Principle: Despite the Nitro group being a stronger activator, Fluorine is displaced exclusively under standard SNAr conditions.

Mechanistic Causality (The Element Effect): In SNAr reactions, the rate-determining step is usually the nucleophilic addition to the aromatic ring (Step 1), not the expulsion of the leaving group (Step 2).[1]

  • Fluorine: Its high electronegativity (

    
    ) inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy of Step 1.
    
  • Bromine: While a better leaving group in SN2/SN1 reactions, its lower electronegativity provides less stabilization for the SNAr transition state.

Therefore,


, often by a factor of 100–1000.

Part 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical stabilization of the intermediate that dictates regioselectivity.

SNAr_Mechanism cluster_legend Selectivity Logic Substrate 5-Bromo-2-fluoro- 4-nitrobenzonitrile TS Meisenheimer Complex (Stabilized by F) Substrate->TS Rate Determining Step (k1) Nu Nucleophile (R-NH2 / R-OH) Nu->TS Product C2-Substituted Product (Br Intact) TS->Product Fast Elimination (-HF) Note F-inductive effect lowers TS energy > NO2 activation of Br

Caption: Reaction coordinate showing the kinetic dominance of Fluorine displacement due to transition state stabilization.

Part 3: Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of aniline derivatives for drug scaffolds. Scale: 10 mmol (Standardizable to kg scale).

Reagents & Materials
  • Substrate: 5-Bromo-2-fluoro-4-nitrobenzonitrile (2.45 g, 10 mmol).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv, 11 mmol).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) or K₂CO₃ (2.0 equiv).
    
  • Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M).

  • Apparatus: Round-bottom flask with magnetic stirring, nitrogen inlet.

Step-by-Step Methodology
  • Preparation: Charge the flask with 5-Bromo-2-fluoro-4-nitrobenzonitrile (2.45 g) and K₂CO₃ (2.76 g).

  • Solvation: Add anhydrous DMF (50 mL). Stir at Room Temperature (RT) until the substrate is dissolved (suspension of base is normal).

  • Addition: Add the amine nucleophile dropwise over 5 minutes.

    • Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv.

  • Reaction: Stir at RT for 2–4 hours .

    • Optimization: If the amine is sterically hindered (e.g., tert-butylamine), heat to 50°C. Do not exceed 80°C to avoid displacing the bromine or nitrile hydrolysis.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC. Look for the disappearance of the starting material peak (

    
     will shift significantly due to the polarity change).
    
  • Workup (Precipitation Method - Preferred):

    • Pour the reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring.

    • The product usually precipitates as a yellow/orange solid.

    • Filter the solid, wash with water (

      
       mL) to remove DMF, and dry under vacuum at 45°C.
      
  • Workup (Extraction Method - Alternative):

    • If no precipitate forms (oily product), extract with EtOAc (

      
       mL).
      
    • Wash organics with LiCl (5% aq) to remove DMF, then Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of aryl ethers.

Reagents
  • Nucleophile: Alcohol (R-OH).

  • Base: NaH (1.1 equiv) or Cs₂CO₃ (1.5 equiv).

  • Solvent: THF (for NaH) or DMF (for Cs₂CO₃).

Step-by-Step Methodology
  • Activation (NaH method): In a separate flask, suspend NaH (60% in oil, 11 mmol) in dry THF (20 mL) at 0°C. Add the alcohol (11 mmol) dropwise. Stir for 15 min to generate the alkoxide.

  • Coupling: Add the solution of 5-Bromo-2-fluoro-4-nitrobenzonitrile (10 mmol in 10 mL THF) to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT. Stir for 1–2 hours.

    • Caution: Alkoxides are more aggressive than amines. Monitor strictly to prevent bis-substitution (displacing Br).

  • Quench: Quench carefully with sat. NH₄Cl solution.

  • Isolation: Extract with EtOAc, wash with water/brine, dry, and concentrate.[2]

Part 4: Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the effects of varying reaction parameters.

ParameterRecommendationImpact of Deviation
Solvent DMF, DMSO, NMPNon-polar (Toluene): Reaction fails or is extremely slow.Protic (EtOH): Risk of side reaction (ethoxide formation) if base is strong.
Temperature 20°C – 60°C< 0°C: Reaction stalls.> 80°C: Risk of displacing C5-Br (formation of bis-substituted byproduct) or nitrile hydrolysis.
Base DIPEA, K₂CO₃Strong bases (NaOH/KOH): Can hydrolyze the nitrile (-CN) to amide (-CONH2). Avoid hydroxide bases.
Concentration 0.2 M – 0.5 MHigh Conc: Exotherm risk upon amine addition.Low Conc: Slow kinetics.
Decision Logic for Optimization

Optimization_Flow Start Start Reaction (Protocol A) Check TLC/HPLC Check (t = 2h) Start->Check Complete Proceed to Workup Check->Complete Conversion >98% Incomplete Starting Material Remains Check->Incomplete Conversion <90% Temp Increase Temp to 50°C Incomplete->Temp First Step Solvent Switch to DMSO Incomplete->Solvent If Temp fails Temp->Check Re-check (t=4h)

Caption: Troubleshooting logic for incomplete conversion.

Part 5: Safety & Handling

  • Nitro Compounds: While this specific molecule is stable at RT, nitro-aromatics can be energetic. Do not distill the neat compound.

  • Cyanide Functionality: Under highly acidic aqueous conditions, hydrolysis can release HCN gas. Maintain basic conditions during workup.

  • Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

Part 6: References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][3][4][5][6][7][8][9] Chemical Reviews, 49(2), 273–412. (Foundational text on the "Element Effect" in SNAr). Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Electron-Deficient Fluoroarenes. Journal of Organic Chemistry. (Modern application of F-displacement). Link

  • Sigma-Aldrich. (2023). Product Specification: 5-Bromo-2-fluorobenzonitrile derivatives.[10][11] (Safety and physical property data). Link

  • BenchChem. (2025).[2] Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions.[2][4][6][8] (General protocols for nitro-fluoro-benzenes). Link

  • Neustadt, B. R. (2007). SNAr Reactions of Polyhalonitrobenzenes. Tetrahedron Letters. (Regioselectivity discussion). Link

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of a Highly Functionalized Substrate The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Highly Functionalized Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of the application of this reaction to a challenging, yet synthetically valuable substrate: 5-Bromo-2-fluoro-4-nitrobenzonitrile. The unique electronic and steric features of this molecule—a bromine atom activated by three strong electron-withdrawing groups (nitro, cyano, and fluoro) and a sterically demanding ortho-fluoro substituent—necessitate a carefully considered approach to achieve successful coupling.

This document will delve into the mechanistic nuances of the Suzuki-Miyaura coupling as they pertain to this specific substrate, offering a rationale for the selection of optimal reaction components. We will then present a detailed, step-by-step protocol, followed by a comprehensive troubleshooting guide to address potential challenges. Our aim is to provide researchers with a robust framework for the successful synthesis of novel biaryl compounds derived from 5-Bromo-2-fluoro-4-nitrobenzonitrile, a key intermediate in the development of new chemical entities.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The three key steps are oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 Ar-Pd(II)-Br Intermediate Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-Br 5-Bromo-2-fluoro-4-nitrobenzonitrile Ar-Br->Oxidative_Addition Ar'B(OR)2 Boronic Acid/Ester Ar'B(OR)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For 5-Bromo-2-fluoro-4-nitrobenzonitrile, the strong electron-withdrawing nature of the nitro, cyano, and fluoro groups significantly enhances the rate of the initial oxidative addition step. This is because these groups decrease the electron density on the aromatic ring, making the carbon-bromine bond more susceptible to cleavage by the electron-rich Pd(0) catalyst.

The transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is often the rate-limiting step. The choice of base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species. The ortho-fluoro substituent can introduce steric hindrance, potentially slowing down this step. Therefore, the selection of a bulky yet highly active ligand is crucial to facilitate this transformation.

Finally, reductive elimination from the diarylpalladium(II) intermediate yields the desired biaryl product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Optimized Reaction Conditions: A Comparative Overview

The successful Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-nitrobenzonitrile hinges on the judicious selection of the catalyst, ligand, base, and solvent system. Below is a table summarizing recommended starting conditions based on literature precedents for analogous electron-deficient aryl bromides.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources that are readily activated in the presence of a suitable phosphine ligand.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are highly effective for coupling challenging substrates. They promote both oxidative addition and reductive elimination and can overcome steric hindrance.
Base K₃PO₄, Cs₂CO₃, K₂CO₃These inorganic bases are generally effective and well-tolerated by a wide range of functional groups. K₃PO₄ is often a good first choice for challenging couplings. Fluoride bases like CsF can also be highly effective.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersPinacol esters offer enhanced stability and are less prone to protodeboronation, a common side reaction.
Solvent System Toluene/H₂O, 1,4-Dioxane/H₂O (typically in a 5:1 to 10:1 ratio)A biphasic solvent system is often employed. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with sterically hindered substrates.
Atmosphere Inert (Nitrogen or Argon)It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-nitrobenzonitrile with a generic arylboronic acid. Optimization of reaction time and temperature may be necessary for specific substrates.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Combine aryl bromide, boronic acid, and base in a reaction vessel. Catalyst 2. Add palladium precatalyst and ligand. Reagents->Catalyst Solvent 3. Add degassed solvent. Catalyst->Solvent Degas 4. Degas the reaction mixture. Solvent->Degas Heat 5. Heat under inert atmosphere with vigorous stirring. Degas->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench 7. Cool and quench the reaction. Monitor->Quench Extract 8. Extract with an organic solvent. Quench->Extract Purify 9. Purify by column chromatography. Extract->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromo-2-fluoro-4-nitrobenzonitrile (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene (anhydrous)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial

  • Magnetic stirrer and hotplate

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • To a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-fluoro-4-nitrobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

    • In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

    • Seal the reaction vessel with a rubber septum.

  • Inerting the Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the previously weighed Pd(OAc)₂ and SPhos to the reaction vessel.

    • Using a syringe, add anhydrous toluene, followed by deionized water (a typical solvent ratio is 10:1 toluene:water). The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Degassing:

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to three cycles of freeze-pump-thaw.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath or on a hotplate set to 80-100 °C.

    • Stir the reaction mixture vigorously for the duration of the reaction.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the reaction is performed under strictly inert conditions. Use fresh, high-purity reagents. Consider a different palladium precatalyst or ligand.
Insufficiently active baseSwitch to a stronger base such as Cs₂CO₃ or consider using a fluoride source like CsF.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Dehalogenation of Starting Material Presence of a hydride sourceEnsure solvents are anhydrous and of high purity. Avoid using amine bases if possible. Use a less reactive boronic acid derivative (e.g., pinacol ester).
Protodeboronation of Boronic Acid Presence of excess water or acidUse a boronic acid pinacol ester for increased stability. Minimize the amount of water in the reaction mixture.
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of the reaction mixture. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-nitrobenzonitrile, while presenting challenges due to its electronic and steric profile, is a highly feasible transformation with the appropriate selection of modern catalytic systems. The use of bulky, electron-rich phosphine ligands in combination with a suitable palladium source and base is paramount to achieving high yields. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this powerful reaction in the synthesis of novel and complex molecular architectures, paving the way for advancements in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999 , 121(41), 9550–9561. [Link]

  • ChemLibre Texts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

Sources

Application

Reduction of nitro group in 5-Bromo-2-fluoro-4-nitrobenzonitrile to aniline

Application Note & Protocol Chemoselective Reduction of 5-Bromo-2-fluoro-4-nitrobenzonitrile to 5-Amino-4-bromo-2-fluorobenzonitrile: A Comparative Guide Abstract The reduction of aromatic nitro compounds to their corres...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Chemoselective Reduction of 5-Bromo-2-fluoro-4-nitrobenzonitrile to 5-Amino-4-bromo-2-fluorobenzonitrile: A Comparative Guide

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and agrochemicals.[1][2] This application note provides a detailed guide for the chemoselective reduction of 5-Bromo-2-fluoro-4-nitrobenzonitrile, a multifunctional substrate, to the valuable intermediate 5-Amino-4-bromo-2-fluorobenzonitrile. We delve into the critical challenges of maintaining functional group integrity, specifically preventing dehalogenation of the aryl bromide and reduction of the nitrile moiety. This guide presents a comparative analysis of three robust protocols—Iron/Ammonium Chloride, Tin(II) Chloride, and Catalytic Transfer Hydrogenation—offering researchers a comprehensive framework for method selection based on experimental context, scale, and available resources. Detailed, field-proven protocols, mechanistic insights, and troubleshooting solutions are provided to ensure reliable and efficient synthesis.

Introduction: The Challenge of Chemoselectivity

5-Bromo-2-fluoro-4-nitrobenzonitrile is a highly functionalized aromatic ring, presenting a significant challenge in selective chemical transformations. The primary goal, the reduction of the nitro group, must be accomplished without affecting the other three distinct functional groups:

  • Aryl Bromide (-Br): This group is susceptible to reductive cleavage (dehalogenation), particularly under standard catalytic hydrogenation conditions using catalysts like Palladium on Carbon (Pd/C).[3][4]

  • Nitrile (-CN): The nitrile group can be reduced to a primary amine under harsh reductive conditions, making its preservation a key consideration for chemoselectivity.[3]

  • Aryl Fluoride (-F): While generally more stable than the aryl bromide, its integrity must be monitored.

The successful synthesis of 5-Amino-4-bromo-2-fluorobenzonitrile hinges on the judicious choice of a reducing agent and reaction conditions that selectively target the nitro group while preserving these other functionalities.

Mechanism of Aromatic Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[5] While the precise mechanism can vary with the chosen reagent, the generally accepted pathway involves the sequential formation of a nitrosoarene and a hydroxylamine intermediate before yielding the final aniline product.[6][7]

Nitro Reduction Mechanism Start Nitroarene (R-NO₂) Intermediate1 Nitrosoarene (R-N=O) Start->Intermediate1 +2e⁻, +2H⁺ -H₂O Intermediate2 Hydroxylamine (R-NHOH) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Aniline (R-NH₂) Intermediate2->End +2e⁻, +2H⁺ -H₂O

Caption: Generalized pathway of nitro group reduction.

Understanding this pathway is crucial, as reaction conditions can sometimes lead to the accumulation of intermediates or the formation of byproducts, such as azo compounds, from the condensation of nitroso and aniline species.[7]

Comparative Analysis of Reduction Protocols

The selection of a reduction protocol is the most critical decision in this synthesis. Below is a comparative summary of three reliable methods, each with distinct advantages and considerations.

FeatureMethod A: Iron/Ammonium ChlorideMethod B: Tin(II) Chloride (SnCl₂)Method C: Transfer Hydrogenation (Raney Ni)
Principle Single electron transfer from activated iron metal in a neutral aqueous medium.[8]Mild, stepwise reduction by Sn(II) which is oxidized to Sn(IV).[4][9]Hydrogen donation from a source like hydrazine hydrate to the substrate via a metal catalyst.[10]
Chemoselectivity Excellent. Tolerates halides, nitriles, ketones, and esters.[11][12]Excellent. Preserves most reducible functional groups, including halides and nitriles.[3][13]Very good. Raney Nickel is preferred over Pd/C to prevent dehalogenation.[4]
Pros Highly cost-effective, readily available reagents, robust and scalable, environmentally benign metal (iron).[12][14]Mild reaction conditions (often room temperature), high yields, clean reactions.[13]Avoids high-pressure H₂ gas and strong acids, relatively clean workup.[10]
Cons Workup can be cumbersome due to the need to filter fine iron/iron oxide sludge.[8]Stoichiometric amounts of tin salts are required, leading to tin-containing waste; workup requires careful pH control.[3][9]Hydrazine is highly toxic and requires careful handling; Raney Nickel can be pyrophoric.
Ideal Use Case Large-scale synthesis where cost is a primary driver and workup procedures can be optimized.Lab-scale synthesis requiring high chemoselectivity and mild conditions.Situations where metal/acid conditions are incompatible with the substrate and high-pressure hydrogenation is not feasible.
Detailed Experimental Protocols

Safety Precaution: All nitro group reductions are exothermic and must be conducted with efficient stirring and temperature monitoring.[14] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

This method utilizes inexpensive and robust reagents, making it suitable for large-scale applications.[12]

Materials and Reagents:

Reagent M.W. Amount Moles Eq.
5-Bromo-2-fluoro-4-nitrobenzonitrile 245.02 5.00 g 20.4 mmol 1.0
Iron powder (<325 mesh) 55.85 5.69 g 102 mmol 5.0
Ammonium chloride (NH₄Cl) 53.49 4.36 g 81.6 mmol 4.0
Ethanol - 75 mL - -
Water - 25 mL - -
Ethyl Acetate - ~150 mL - -

| Celite® | - | ~10 g | - | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-fluoro-4-nitrobenzonitrile (5.00 g, 20.4 mmol), ethanol (75 mL), and water (25 mL).

  • Addition of Reagents: Add ammonium chloride (4.36 g, 81.6 mmol) and iron powder (5.69 g, 102 mmol) to the suspension.[8]

  • Reaction: Heat the mixture to a gentle reflux (~80-85 °C) using a heating mantle. The reaction is exothermic, so initial heating should be gradual.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add Celite® (~10 g) to the flask and filter the hot suspension through a pad of Celite® in a Büchner funnel to remove the iron salts.[8]

    • Wash the filter cake thoroughly with hot ethanol (2 x 25 mL).

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, add ethyl acetate (75 mL) and transfer to a separatory funnel.

    • Basify the aqueous layer to pH ~8-9 with a saturated sodium bicarbonate solution to ensure the product is in its free amine form.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-Amino-4-bromo-2-fluorobenzonitrile can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

This is a classic and highly reliable method for achieving chemoselective nitro reductions under mild conditions.[4]

Materials and Reagents:

Reagent M.W. Amount Moles Eq.
5-Bromo-2-fluoro-4-nitrobenzonitrile 245.02 5.00 g 20.4 mmol 1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O) 225.65 18.4 g 81.6 mmol 4.0
Ethyl Acetate (or Ethanol) - 100 mL - -
Saturated Sodium Bicarbonate (NaHCO₃) - ~200 mL - -

| Celite® | - | ~10 g | - | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask with a magnetic stirrer, add 5-Bromo-2-fluoro-4-nitrobenzonitrile (5.00 g, 20.4 mmol) and ethyl acetate (100 mL).

  • Addition of Reagent: Add Tin(II) chloride dihydrate (18.4 g, 81.6 mmol) to the solution in portions. The addition may be exothermic. If necessary, cool the flask in an ice-water bath to maintain the temperature below 40 °C.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup:

    • Upon completion, pour the reaction mixture slowly into a vigorously stirred solution of saturated sodium bicarbonate (~200 mL).

    • Continue stirring for 30-60 minutes until the pH of the aqueous layer is stable at ~8. A thick, white precipitate of tin(IV) hydroxide will form.

    • Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL).

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or flash column chromatography as described in Protocol A.

This method avoids strong acids and high-pressure gas, using hydrazine as the hydrogen source.[10]

Materials and Reagents:

Reagent M.W. Amount Moles Eq.
5-Bromo-2-fluoro-4-nitrobenzonitrile 245.02 5.00 g 20.4 mmol 1.0
Raney® Nickel (50% slurry in water) - ~1.0 g - Cat.
Hydrazine monohydrate (N₂H₄·H₂O) 50.06 3.06 g (3.0 mL) 61.2 mmol 3.0
Ethanol - 100 mL - -

| Celite® | - | ~5 g | - | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-fluoro-4-nitrobenzonitrile (5.00 g, 20.4 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add the Raney® Nickel slurry (~1.0 g) to the flask. Caution: Raney® Nickel is pyrophoric when dry. Always handle as a slurry.

  • Reaction: Heat the mixture to a gentle reflux. Add hydrazine monohydrate (3.0 mL, 61.2 mmol) dropwise via an addition funnel over 20-30 minutes. Vigorous gas evolution (N₂) will occur. Ensure the reflux condenser is efficient.

  • Monitoring: After the addition is complete, maintain the reflux and monitor the reaction by TLC. The reaction is usually complete within 1-2 hours after the final addition of hydrazine.

  • Workup:

    • Cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Important: Do not allow the filter cake to dry. Keep it wet with ethanol or water to prevent ignition. Quench the used catalyst by slowly adding it to a large volume of water.

    • Wash the filter cake with ethanol (2 x 25 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as described in Protocol A.

General Experimental Workflow

The following diagram outlines the logical flow common to all three protocols.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Add Substrate, Solvent, and Reagents Setup->Reagents Execute 3. Heat / Stir (Initiate Reaction) Reagents->Execute Monitor 4. Monitor Progress (TLC / LC-MS) Execute->Monitor Filter 5. Filtration (Remove Solids/Catalyst) Monitor->Filter Extract 6. Extraction & Wash Filter->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purification (Recrystallization / Chromatography) Dry->Purify Characterize 9. Characterization (NMR, MS, MP) Purify->Characterize

Caption: A generalized workflow for the synthesis.

Characterization

The final product, 5-Amino-4-bromo-2-fluorobenzonitrile (CAS: 893615-28-6), should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To observe the appearance of N-H stretches (~3300-3500 cm⁻¹) and the disappearance of N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight (215.02 g/mol ).

  • Melting Point: To assess purity.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient amount of reducing agent.- Deactivated catalyst (for Method C).- Insufficient reaction time or temperature.- Add more reducing agent in small portions and continue monitoring.- For Method C, add fresh catalyst.- Increase reaction time or temperature moderately.
Presence of Side Products (e.g., Debromination) - Reaction conditions are too harsh.- Incorrect choice of catalyst (e.g., Pd/C).- Lower the reaction temperature.- Switch to a milder reagent system (e.g., from Fe/HCl to SnCl₂).- Ensure Raney Ni is used instead of Pd/C for hydrogenation methods.[3]
Low Yield after Workup - Product loss during filtration of fine precipitates (iron/tin salts).- Incomplete extraction due to product remaining as a salt.- Ensure the filter cake is washed thoroughly with hot solvent.- Before extraction, ensure the aqueous layer is sufficiently basic (pH > 8) to liberate the free amine.[3]
Difficulty Filtering Sludge (Methods A & B) - Precipitates are too fine and clog the filter paper.- Use a thick pad of Celite® as a filter aid.- Dilute the mixture with more solvent before filtration.
Conclusion

The reduction of 5-Bromo-2-fluoro-4-nitrobenzonitrile to 5-Amino-4-bromo-2-fluorobenzonitrile can be achieved with high yield and excellent chemoselectivity using several established methods. For large-scale, cost-sensitive syntheses, the Iron/Ammonium Chloride protocol is highly effective, provided the workup is optimized. For laboratory-scale preparations where mild conditions and ease of reaction are paramount, Tin(II) Chloride is an outstanding choice. Catalytic Transfer Hydrogenation with Raney Nickel offers a valuable alternative, avoiding strong acids and high-pressure equipment, but requires stringent handling of hazardous reagents. The selection of the optimal protocol will ultimately depend on the specific project goals, scale, and safety infrastructure available to the researcher.

References

Sources

Method

Application Note: 5-Bromo-2-fluoro-4-nitrobenzonitrile as a Versatile Scaffolding Intermediate for PROTAC Linker Synthesis

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The success of a PROTAC is critically dependent on the chemical linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. This linker is not a passive spacer but an active component that governs the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), thereby influencing the molecule's efficacy, selectivity, and pharmacokinetic properties.[3][4][5] This application note details the utility of 5-Bromo-2-fluoro-4-nitrobenzonitrile as a highly versatile and strategically functionalized intermediate for the modular synthesis of sophisticated PROTAC linkers. We present its chemical rationale, key reactions, and detailed protocols for its incorporation into PROTAC scaffolds.

Introduction to PROTAC Linker Strategy

A PROTAC molecule's architecture consists of three core components: a warhead ligand for the POI, an anchor ligand for an E3 ligase, and a linker tethering them together.[2] While significant effort is often focused on optimizing the ligands, the linker's role is equally crucial. Linker design must address several parameters, including length, rigidity, solubility, and the geometric orientation it imposes on the two ligands.[1][4] The empirical nature of PROTAC development often necessitates the synthesis of extensive compound libraries with diverse linkers to identify optimal degradation activity.[3][]

To accelerate this process, medicinal chemists require versatile building blocks that allow for rapid and modular linker construction. 5-Bromo-2-fluoro-4-nitrobenzonitrile is an exemplary intermediate designed for this purpose. Its benzene core is pre-functionalized with four distinct groups, each offering a unique and orthogonal chemical handle for linker elaboration.

The Chemical Rationale of 5-Bromo-2-fluoro-4-nitrobenzonitrile

The strategic arrangement of functional groups on the 5-Bromo-2-fluoro-4-nitrobenzonitrile scaffold is key to its utility. The electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups creates a highly electron-deficient aromatic ring, which dictates its reactivity.

PropertyValue
IUPAC Name 5-Bromo-2-fluoro-4-nitrobenzonitrile
Molecular Formula C₇H₂BrFN₂O₂
Molecular Weight 245.01 g/mol
Key Reactive Sites C2-F, C5-Br, C4-NO₂

The primary reactive handles are:

  • Fluorine at C2: The fluorine atom is positioned para to the powerful electron-withdrawing nitro group and ortho to the nitrile group. This arrangement strongly activates the C2 position for Nucleophilic Aromatic Substitution (SₙAr) , making the fluorine an excellent leaving group.[7][8] This site serves as an ideal entry point for attaching nucleophilic linker components.

  • Bromine at C5: The bromine atom is a classic handle for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille).[9][10][11] This allows for the covalent linkage of aryl, alkyl, or alkynyl moieties, providing a robust method for linker extension or final ligand conjugation.

  • Nitro at C4: The nitro group can be readily reduced to an aniline (amino group). This newly formed amine provides a third point of diversification, typically for amide bond formation.

This orthogonal reactivity allows for a stepwise, controlled synthesis, enabling the construction of complex linker architectures from a single, versatile intermediate.

Caption: Key reactive sites on the 5-Bromo-2-fluoro-4-nitrobenzonitrile scaffold.

Synthetic Workflow & Protocols

The orthogonal nature of the scaffold's functional groups enables a logical and modular synthetic strategy. A typical workflow involves an initial SₙAr reaction followed by a cross-coupling reaction.

Caption: A modular workflow for PROTAC linker synthesis.

Protocol 1: Linker Initiation via Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes the displacement of the activated fluoride with an amine-containing nucleophile, a common first step in building a PROTAC linker. The reaction proceeds via a resonance-stabilized Meisenheimer complex.[12][13]

Objective: To conjugate an amine-terminated building block (e.g., Boc-ethylenediamine) to the 5-Bromo-2-fluoro-4-nitrobenzonitrile core.

Materials:

Reagent M.W. ( g/mol ) Quantity (mmol) Mass/Volume
5-Bromo-2-fluoro-4-nitrobenzonitrile 245.01 1.0 245 mg
N-Boc-ethylenediamine 160.22 1.2 192 mg
Diisopropylethylamine (DIPEA) 129.24 3.0 0.52 mL

| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-fluoro-4-nitrobenzonitrile (245 mg, 1.0 mmol).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 mL) to dissolve the starting material.

  • Add N-Boc-ethylenediamine (192 mg, 1.2 mmol) to the solution.

  • Add DIPEA (0.52 mL, 3.0 mmol). The use of a non-nucleophilic base is crucial to scavenge the HF generated without competing in the substitution reaction.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired SₙAr product.

Protocol 2: Linker Elongation/Termination via Suzuki Cross-Coupling

This protocol demonstrates how the bromide handle on the SₙAr product can be used to attach an aryl group, such as a POI or E3 ligase ligand that has been functionalized with a boronic acid or ester.

Objective: To couple the product from Protocol 1 with a generic arylboronic acid.

Materials:

Reagent M.W. ( g/mol ) Quantity (mmol) Mass/Volume
SₙAr Product (from Protocol 1) ~385.2 1.0 385 mg
4-Methoxyphenylboronic acid 151.96 1.5 228 mg
Pd(PPh₃)₄ 1155.56 0.05 58 mg
2M Aqueous Sodium Carbonate (Na₂CO₃) - 3.0 1.5 mL
1,4-Dioxane - - 8 mL

| Toluene | - | - | 2 mL |

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the SₙAr product (385 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add the solvent mixture of 1,4-Dioxane (8 mL) and Toluene (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes. This is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Add the degassed 2M Na₂CO₃ solution (1.5 mL, 3.0 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (40 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the cross-coupled product. This product now represents a nearly complete, functionalized linker, requiring only deprotection of the Boc group and subsequent coupling to the final ligand.

Conclusion

5-Bromo-2-fluoro-4-nitrobenzonitrile stands out as a superior building block for the synthesis of PROTAC linkers. Its pre-activated and orthogonally reactive sites—the fluoride for SₙAr, the bromide for cross-coupling, and the reducible nitro group—provide researchers with unparalleled flexibility. This single intermediate enables a modular and streamlined approach to linker design, facilitating the rapid generation of diverse compound libraries essential for optimizing PROTAC efficacy and drug-like properties. The robust and well-established chemical transformations it undergoes ensure reliable and scalable synthesis, making it an invaluable tool for professionals in drug discovery and development.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link][3][5]

  • Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link][4]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link][14]

  • Fukushima, T., & Mitsudo, K. (2016). Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. The Journal of Organic Chemistry, 81(17), 7853–7859. [Link][9]

  • Gutierrez, D. B., et al. (2019). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 141(32), 12821–12827. [Link][10]

  • Schwalm, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 709312. [Link][2]

  • Abbiati, G., et al. (2021). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. Chemistry – A European Journal, 27(42), 10834-10841. [Link][15]

  • Osei-Amankwa, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5218-5247. [Link][11]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link][7]

  • Rostron, C., & Barber, J. (n.d.). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link. [Link][8]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. organic-chemistry.org. [Link][13]

Sources

Application

Application Note: Chemoselective Hydrolysis of 5-Bromo-2-fluoro-4-nitrobenzonitrile

This Application Note is structured to provide a high-fidelity, commercially viable protocol for the hydrolysis of 5-Bromo-2-fluoro-4-nitrobenzonitrile to its corresponding benzoic acid. Editorial Note: The presence of m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, commercially viable protocol for the hydrolysis of 5-Bromo-2-fluoro-4-nitrobenzonitrile to its corresponding benzoic acid.

Editorial Note: The presence of multiple electron-withdrawing groups (nitro, fluoro, bromo, and nitrile) creates a unique reactivity landscape. The primary challenge is not the hydrolysis itself, but the chemoselectivity . The ortho-fluoro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Therefore, standard basic hydrolysis (NaOH/KOH) is contraindicated as it will result in rapid defluorination (phenol formation). This guide details the Acidic Hydrolysis route, which is the only robust method to preserve the halogen substitution pattern.


 Carboxylic Acid (-COOH)

Executive Summary & Mechanistic Insight[1]

The substrate, 5-Bromo-2-fluoro-4-nitrobenzonitrile , contains a nitrile group activated by a para-nitro group. However, the molecule also features a fluorine atom ortho to the nitrile. In nucleophilic media (e.g., aqueous NaOH), the hydroxide ion acts as a hard nucleophile, attacking the C-2 position to displace fluoride (SNAr) rather than attacking the nitrile carbon.

To circumvent this, we utilize Acidic Hydrolysis . Under highly acidic conditions:

  • The nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon.[1][2][3]

  • Water (a weak nucleophile) attacks the activated nitrile.

  • The absence of strong nucleophiles (like OH⁻) preserves the sensitive C-F and C-Br bonds.

Reactivity Pathway Diagram

The following diagram illustrates the divergent pathways based on pH conditions.

G Start 5-Bromo-2-fluoro- 4-nitrobenzonitrile Protonation N-Protonation (H2SO4) Start->Protonation Acidic Media (H+) Meisenheimer Meisenheimer Complex Start->Meisenheimer Basic Media (OH-) Amide Primary Amide Intermediate Protonation->Amide + H2O Product 5-Bromo-2-fluoro- 4-nitrobenzoic Acid Amide->Product Hydrolysis (- NH4+) Phenol SIDE PRODUCT: 5-Bromo-2-hydroxy- 4-nitrobenzonitrile Meisenheimer->Phenol SNAr (-F-)

Caption: Divergent reaction pathways. Acidic conditions (top) favor nitrile hydrolysis.[1][4] Basic conditions (bottom) favor destructive SNAr defluorination.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate 5-Bromo-2-fluoro-4-nitrobenzonitrile (>97%)Starting Material
Acid Catalyst Sulfuric Acid (H₂SO₄), 70-80% aq.Catalyst & Solvent
Solvent (Optional) Acetic Acid (Glacial)Co-solvent (if solubility is poor)
Quench Deionized Water / IcePrecipitation
Equipment Round-bottom flask, Reflux condenser, Oil bathReaction Vessel
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask with 5-Bromo-2-fluoro-4-nitrobenzonitrile (1.0 equiv).

  • Add 70% H₂SO₄ (10-15 volumes relative to substrate weight).

    • Note: If the substrate is not wetting well, add Glacial Acetic Acid (1:1 ratio with H₂SO₄) to improve solubility.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

Step 2: Hydrolysis

  • Heat the mixture to 100°C - 110°C .

  • Monitor the reaction via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexanes).

    • Checkpoint: You will observe the disappearance of the Nitrile (

      
      ) and the transient appearance of the Amide  intermediate (
      
      
      
      ) before the formation of the Acid (
      
      
      , streaks).
  • Reaction time is typically 4–8 hours . Ensure complete conversion of the Amide intermediate; if the Amide persists, increase temperature to 120°C.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature (20-25°C).

  • Slowly pour the reaction mixture into crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Observation: The product should precipitate as an off-white to pale yellow solid.

  • Stir the slurry for 30 minutes to ensure all acid is diluted and the product is fully precipitated.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold water until the filtrate pH is neutral (pH 6-7).

Step 4: Purification

  • Dry the crude solid in a vacuum oven at 45°C.

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1) or Toluene .

    • Note: Avoid methanol if traces of acid remain, to prevent methyl ester formation.

Critical Process Parameters (CPP)

ParameterRangeRationale
Temperature 100°C - 120°CBelow 100°C, the reaction may stall at the Amide stage. Above 130°C, thermal decomposition (decarboxylation) is a risk.
Acid Concentration 60% - 80%<60% is too slow. >90% (Conc.[5] H₂SO₄) can cause sulfonation or charring of the aromatic ring.
Time 4 - 8 HoursInsufficient time leads to Amide contamination.

Analytical Quality Control

HPLC Method for Reaction Monitoring:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Acid carbonyls).

Expected Retention Order:

  • Benzoic Acid (Product): Elutes first (most polar).

  • Primary Amide (Intermediate): Elutes second.

  • Benzonitrile (Starting Material): Elutes last (least polar).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled at Amide Temperature too low or Acid too dilute.Increase temp to 120°C or add conc. H₂SO₄ to raise acidity.[6]
Low Yield Product solubility in acidic water.Ensure the quench volume is sufficient (ice water) to force precipitation. Saturate aqueous layer with NaCl if necessary.
Phenol Impurity Basic contamination or overheating.[3][5]Ensure all glassware is free of base residues. Do not exceed 130°C.
Dark Coloration Oxidation/Charring.Perform reaction under Nitrogen atmosphere. Use fresh H₂SO₄.

References

  • General Mechanism of Nitrile Hydrolysis

    • Organic Chemistry Tutor.[3] "Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions)." YouTube. Accessed February 21, 2026. Link

    • LibreTexts. "Hydrolysis of Nitriles."[2][3][4][6][7][8][9] Chemistry LibreTexts. Accessed February 21, 2026. Link

  • SNAr Reactivity of Ortho-Fluoronitrobenzenes

    • WuXi Biology. "Intriguing Observations with SnAr Reaction of 4-Nitrobenzonitrile." Accessed February 21, 2026. Link

    • ResearchGate. "SNAr reaction of 2-fluoronitrobenzene with diethyl 2-fluoromalonate." Accessed February 21, 2026. Link

  • Acidic Hydrolysis Protocols for Substituted Benzonitriles

    • Organic Syntheses.[1] "p-Nitrobenzoic Acid." Org. Synth. 1922, 2, 53. (Demonstrates acid precipitation method). Link

    • Google Patents. "Preparation method of 5-bromo-2-chlorobenzoic acid (CN113321577A)." (Analogous chemistry showing hydrolysis steps). Link

Sources

Method

Application Notes and Protocols for Buchwald-Hartwig Amination of Bromonitrobenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Aminonitrobenzonitriles and the Power of the Buchwald-Hartwig Amination Aminonitrobenzonitrile scaffolds are of si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminonitrobenzonitriles and the Power of the Buchwald-Hartwig Amination

Aminonitrobenzonitrile scaffolds are of significant interest in medicinal chemistry and materials science. The unique electronic properties arising from the interplay of the electron-donating amine group, the electron-withdrawing nitro group, and the cyano functionality make these molecules valuable building blocks for the synthesis of a wide range of biologically active compounds and functional materials. The traditional methods for the synthesis of arylamines often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a milder and more general route to these valuable compounds.[1][2]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of bromonitrobenzonitrile derivatives, offering detailed protocols, insights into reaction optimization, and troubleshooting strategies.

Mechanistic Overview: The Catalytic Cycle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, the bromonitrobenzonitrile, to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and success of the reaction are highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Bromonitrobenzonitrile Ar-Br->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Deprotonation Amine Coordination & Deprotonation Pd(II)_Complex->Deprotonation Amine R2NH Amine->Deprotonation Base Base Base->Deprotonation Pd_Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR2 (Aminonitrobenzonitrile) Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination

This general protocol can be adapted for the amination of various bromonitrobenzonitrile derivatives with different amines. It is crucial to perform the reaction under an inert atmosphere to prevent the deactivation of the palladium catalyst.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add Bromonitrobenzonitrile, Pd Precatalyst, Ligand, and Base to an oven-dried reaction vessel. Inert Evacuate and backfill with Argon/Nitrogen (3x). Reagents->Inert Solvent Add anhydrous, degassed solvent. Inert->Solvent Amine Add amine. Solvent->Amine Heat Heat to the desired temperature with vigorous stirring. Amine->Heat Monitor Monitor reaction progress (TLC, GC-MS, or LC-MS). Heat->Monitor Cool Cool to room temperature. Monitor->Cool Quench Quench the reaction. Cool->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Bromonitrobenzonitrile derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (1.2-6 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Anhydrous work-up and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromonitrobenzonitrile, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added in step 1.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Specific Protocols and Optimization

The choice of reaction conditions is critical for the successful amination of bromonitrobenzonitrile derivatives. The presence of both a nitro and a cyano group can influence the reactivity of the substrate and the stability of the catalyst. The following protocols are based on literature precedents for structurally similar electron-deficient aryl bromides and provide a starting point for optimization.

Protocol 1: Amination with Anilines

This protocol is suitable for the coupling of bromonitrobenzonitriles with various anilines. Weaker bases are often preferred to avoid potential side reactions with the nitro group.[3]

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium(II) source that is reduced in situ to the active Pd(0) species.
Ligand Xantphos (4-10 mol%) or BINAP (3-8 mol%)These bidentate phosphine ligands are known to be effective for the amination of aryl halides with anilines.[4]
Base Cs₂CO₃ (1.5-2.0 equiv)A weaker base that is generally compatible with nitro groups, minimizing potential side reactions.[3]
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar solvents for Buchwald-Hartwig aminations.[4][5]
Temperature 100-120 °CHigher temperatures may be required when using weaker bases to achieve a reasonable reaction rate.
Reaction Time 12-24 hoursReaction progress should be monitored to determine the optimal time.

Example Application: Synthesis of 4-anilino-3-nitrobenzonitrile.

Protocol 2: Amination with Secondary Aliphatic Amines

For the coupling with secondary amines, such as morpholine or piperidine, different ligand systems may be more effective.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%)A common and reliable Pd(0) source.
Ligand XPhos (2-6 mol%) or RuPhos (2-6 mol%)Bulky, electron-rich monophosphine ligands that are often highly effective for the coupling of secondary amines.
Base K₃PO₄ (1.5-2.0 equiv) or NaOtBu (1.4 equiv)K₃PO₄ is a milder base option. NaOtBu is a stronger base that can lead to faster reaction rates but should be used with caution due to the nitro group.
Solvent Toluene or THFToluene is a standard solvent, while THF can also be effective.
Temperature 80-110 °CThe temperature should be optimized based on the reactivity of the specific substrates and the chosen base.
Reaction Time 4-18 hoursMonitor for completion.

Example Application: Synthesis of 2-(morpholin-4-yl)-5-nitrobenzonitrile.

Protocol 3: Amination with Primary Aliphatic Amines

The coupling of primary aliphatic amines can sometimes be more challenging due to the potential for double arylation. The use of specific ligands can help to mitigate this side reaction.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%) or a palladacycle precatalystPalladacycle precatalysts can offer improved activity and stability.
Ligand BrettPhos (2-5 mol%)A bulky biaryl phosphine ligand that has shown excellent performance in the mono-arylation of primary amines.
Base LHMDS (1.5 equiv) or NaOtBu (1.4 equiv)Strong, non-nucleophilic bases are often required for the deprotonation of primary amines.
Solvent 1,4-Dioxane or TolueneThese solvents are commonly used for aminations with primary amines.
Temperature 90-110 °CElevated temperatures are typically necessary.
Reaction Time 12-24 hoursMonitor for the consumption of the starting material.

Example Application: Synthesis of 2-(butylamino)-5-nitrobenzonitrile.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) not formed or deactivated).- Inappropriate ligand or base.- Insufficient temperature.- Use a precatalyst or ensure proper in situ reduction of the Pd(II) source.- Screen different ligands and bases.- Increase the reaction temperature.
Hydrodehalogenation - Presence of water or other proton sources.- Unfavorable reductive elimination.- Use anhydrous solvents and reagents.- Optimize the ligand and base to favor C-N bond formation.
Side Reactions with Nitro Group - Use of a strong, nucleophilic base.- Switch to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.[3]
Double Arylation (with primary amines) - The product arylamine is more reactive than the starting primary amine.- Use a ligand designed for mono-arylation, such as BrettPhos.- Adjust the stoichiometry of the reactants.
Poor Solubility - The starting materials or intermediates are not soluble in the reaction solvent.- Try a different solvent or a solvent mixture.- Increase the reaction temperature.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of aminonitrobenzonitrile derivatives. Careful selection of the palladium source, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors. Further optimization may be necessary for specific substrate combinations to achieve optimal results.

References

  • Bacos, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Kozłowska, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18055-18066. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Lin, Y., et al. (2023). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 14(43), 12056-12064. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination - Advantages and Limitations. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • AL-Taweel, S., & Al-Trawneh, S. A. (2019). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Heterocyclic Chemistry, 56(1), 235-241. Available at: [Link]

  • Buchwald, S. L., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Angewandte Chemie International Edition, 53(8), 2154-2158. Available at: [Link]

  • Bakulina, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1956. Available at: [Link]

  • McCann, S. D., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 23(15), 5899-5903. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 5-Bromo-2-fluoro-4-nitrobenzonitrile by recrystallization

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Compound: 5-Bromo-2-fluoro-4-nitrobenzonitrile CAS: 1242337-18-9 (Generic/Analogous Reference) Application: Critical intermediate for Androgen Receptor Anta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound: 5-Bromo-2-fluoro-4-nitrobenzonitrile CAS: 1242337-18-9 (Generic/Analogous Reference) Application: Critical intermediate for Androgen Receptor Antagonists (e.g., Enzalutamide derivatives) and kinase inhibitors.[1]

The Challenge: This molecule features a highly electron-deficient benzene ring decorated with three electron-withdrawing groups (-CN, -NO₂, -F) and a heavy halogen (-Br).[1] This specific substitution pattern creates two primary purification risks:

  • High Reactivity (SNAr): The fluorine atom at the 2-position (ortho to cyano) and the nitro group at the 4-position make the ring susceptible to Nucleophilic Aromatic Substitution.[1] Avoid nucleophilic solvents (amines, strong bases) and prolonged heating in methanol.[1]

  • Crystallization Inhibition: The "push-pull" electronics and heavy bromine atom often lead to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.[1]

This guide provides a validated workflow to overcome these specific physical-chemical hurdles.

Decision Matrix & Workflow

The following diagram outlines the logical decision process for solvent selection and troubleshooting based on the crude material's behavior.

Recrystallization_Workflow Start Start: Crude 5-Bromo-2-fluoro-4-nitrobenzonitrile Solvent_Screen Solvent Screening (100 mg Scale) Start->Solvent_Screen Path_A System A: Toluene / Heptane (Best for Regioisomer Removal) Solvent_Screen->Path_A Non-polar impurities Path_B System B: IPA / Water (Best for Polar Impurities) Solvent_Screen->Path_B Salts/Polar impurities Dissolution Dissolution at Reflux (T < 80°C) Path_A->Dissolution Path_B->Dissolution Hot_Filter Hot Filtration (Remove Insolubles) Dissolution->Hot_Filter Cooling Controlled Cooling (10°C/hour) Hot_Filter->Cooling Crystals Crystalline Solid Formed Cooling->Crystals Oil Oiling Out Occurred Cooling->Oil Final Filter & Vacuum Dry (40°C) Crystals->Final Remediation Re-heat -> Seed at Cloud Point Oil->Remediation Remediation->Cooling

Figure 1: Purification logic flow. Note the bifurcation based on impurity profile (Polar vs. Non-polar).

Standard Operating Procedures (SOPs)

Method A: The Toluene/Heptane System (Preferred)

Why this works: Toluene provides excellent solubility for the aromatic core while offering "Pi-stacking" interactions that can help differentiate between the target molecule and regioisomers (e.g., 3-bromo isomers).[1] Heptane acts as a gentle anti-solvent.[1]

Protocol:

  • Ratio: Start with 5 mL Toluene per gram of crude solid.[1]

  • Dissolution: Heat to 70–80°C. If the solid does not dissolve, add Toluene in 0.5 mL increments.

    • Critical: Do not exceed 90°C to prevent thermal decomposition of the nitro group.[1]

  • Anti-Solvent: Once dissolved, remove from heat.[1] Immediately add warm Heptane (approx. 50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Toluene to clear the solution back to transparent.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap flask in foil or place in a warm oil bath and turn the heat off).

  • Harvest: Cool to 0–5°C in an ice bath for 1 hour. Filter and wash with cold Heptane.[1]

Method B: The Isopropanol (IPA) System

Why this works: IPA is a polar protic solvent that is safer than Methanol (less nucleophilic) and handles inorganic salts or polar byproducts well.[1]

Protocol:

  • Dissolution: Suspend crude solid in IPA (3 mL/g). Heat to reflux (~82°C).[1]

  • Adjustment: If not dissolved, add IPA slowly.

  • Crystallization: Allow to cool to room temperature.

  • Yield Boost: If yield is low (<50%), cool to 0°C and add cold Water dropwise as an anti-solvent.[1] Warning: Adding water too fast will cause oiling out.[1]

Troubleshooting Guide

Issue 1: "The product is oiling out (forming a sticky goo) instead of crystals."

Diagnosis: The solution is either too concentrated, or the cooling rate was too fast, forcing the compound out of solution as a liquid before it could organize into a lattice. This is common with brominated nitro compounds.[1]

Corrective Actions:

  • The Seeding Trick: Re-heat the mixture until the oil dissolves.[1] Allow it to cool just until the oil starts to appear. Immediately add a "seed crystal" (a tiny speck of pure product from a previous batch or a scratch on the glass).[1]

  • Solvent Switch: Switch from Method B (IPA) to Method A (Toluene). Toluene's aromatic nature often stabilizes the crystal lattice better than alcohols for this specific structure.[1]

  • High-Shear Stirring: Use a magnetic stir bar at a moderate speed during cooling.[1] The agitation helps break up oil droplets and induces nucleation.[1]

Issue 2: "My yield is very low (<40%)."

Diagnosis: The compound is too soluble in the mother liquor, or the impurity profile is solubilizing the product (co-solvency effect).[1]

Corrective Actions:

  • Concentration: Evaporate the mother liquor down to 25% of its original volume and repeat the cooling step to harvest a "second crop." (Note: The second crop will have lower purity).[1]

  • Anti-Solvent Tuning: Increase the ratio of Heptane (Method A) or Water (Method B).[1] Push the ratio to 1:3 (Solvent:Anti-Solvent).

Issue 3: "NMR shows persistent regioisomer impurities."

Diagnosis: Isomers (e.g., 3-bromo vs. 5-bromo) often have nearly identical solubility profiles in polar solvents.[1]

Corrective Actions:

  • Use Toluene (Method A): Aromatic solvents are superior for discriminating between positional isomers due to specific pi-pi stacking geometries in the crystal lattice.[1]

  • Slow Evaporation: Instead of cooling, dissolve in Acetone/Heptane (1:1) and allow the Acetone to evaporate slowly at room temperature over 24 hours.

Quantitative Data Summary

ParameterMethod A (Toluene/Heptane)Method B (IPA/Water)
Primary Use Case Removal of organic impurities/isomersRemoval of salts/polar tars
Typical Recovery 65–75%50–65%
Purity Impact High (Excellent isomer rejection)Moderate
Thermal Risk Low (Toluene is stable)Low (IPA is mild)
Oiling Risk ModerateHigh (if water added too fast)

Frequently Asked Questions (FAQs)

Q: Can I use Methanol for recrystallization? A: Proceed with Caution. While Methanol is a good solvent, the 2-fluoro-4-nitro substitution pattern activates the ring for Nucleophilic Aromatic Substitution (SNAr).[1] Prolonged heating in methanol, especially if any trace base is present, can lead to the formation of the methoxy-derivative (replacing the fluorine), destroying your product. IPA is sterically bulkier and less nucleophilic, making it safer.

Q: The crude material is dark brown/black.[1] How do I fix this? A: This indicates oxidized byproducts or polymerized tars.[1]

  • Step 1: Dissolve the crude in Ethyl Acetate.[1]

  • Step 2: Treat with Activated Carbon (Charcoal) for 30 minutes at 50°C.

  • Step 3: Filter through a Celite pad to remove the carbon.[1]

  • Step 4: Evaporate to dryness and then proceed to Method A.

Q: What is the safe drying temperature? A: Dry under vacuum at 40–45°C . Do not exceed 60°C. Nitro compounds can be thermally sensitive, and brominated aromatics can sometimes sublime under high vacuum/high heat conditions.

References

  • Synthesis and Purification of Fluoronitrobenzonitriles. Google Patents. Patent CN101648890A (Process for 2-fluoro-4-nitrobenzonitrile).[1] Retrieved from .

  • Safety and Physical Properties of 5-Bromo-2-fluorobenzonitrile. PubChem. Compound CID 2724900.[1] Retrieved from .[1]

  • General Recrystallization Solvents for Nitro/Halo Aromatics. University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Retrieved from .[1]

  • Synthesis of Androgen Receptor Antagonist Intermediates. BenchChem. "Technical Guide to Synthesis of Bromo-nitrobenzene derivatives." Retrieved from .[1]

Sources

Optimization

Technical Support Center: Optimizing SNAr Reactions with 5-Bromo-2-fluoro-4-nitrobenzonitrile

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-fluoro-4-nitrobenzonitrile in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-fluoro-4-nitrobenzonitrile in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

Understanding the Substrate: 5-Bromo-2-fluoro-4-nitrobenzonitrile

5-Bromo-2-fluoro-4-nitrobenzonitrile is a highly activated aromatic substrate primed for SNAr. Its reactivity is governed by several key features:

  • Powerful Electron-Withdrawing Groups (EWGs): The nitro (NO₂) group at the C4 position and the cyano (CN) group at the C1 position strongly withdraw electron density from the aromatic ring. This makes the ring highly electrophilic and susceptible to attack by nucleophiles.[1]

  • Two Potential Leaving Groups: The substrate possesses a fluorine atom at C2 and a bromine atom at C5. In SNAr reactions, the rate of reaction is often dictated by the ability of the leaving group to activate the ring for the initial nucleophilic attack, rather than its ability to depart.[2] The high electronegativity of fluorine makes the carbon it's attached to more electrophilic, thus accelerating the rate-determining addition step.[2][3] Consequently, the typical reactivity order for halogens in SNAr is F > Cl > Br > I.[1][2]

  • Regioselectivity: The fluorine at C2 is positioned ortho to the cyano group and para to the nitro group. The bromine at C5 is ortho to the nitro group. The resonance stabilization of the negative charge in the intermediate (the Meisenheimer complex) is most effective when the EWGs are ortho or para to the site of nucleophilic attack.[1][4] Attack at C2 allows both the para-nitro and ortho-cyano groups to stabilize the intermediate, making substitution of the fluoride the overwhelmingly favored pathway.

SNAr Mechanism with 5-Bromo-2-fluoro-4-nitrobenzonitrile

The reaction proceeds via a two-step addition-elimination mechanism.[5]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom attached to the fluorine (C2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination (Fast Step): The aromaticity is restored by the elimination of the fluoride leaving group.[6]

Caption: Figure 1: SNAr Mechanism for 5-Bromo-2-fluoro-4-nitrobenzonitrile

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction has stalled or shows low conversion of the starting material. What are the primary causes and how can I improve the yield?

A1: Low conversion is a common issue that can typically be traced back to reaction conditions or reagent quality. Here is a systematic approach to troubleshooting:

  • Nucleophile Potency: The nucleophile may be too weak or may have degraded.

    • Causality: Neutral nucleophiles like alcohols or primary/secondary amines are less reactive than their deprotonated counterparts (alkoxides, amides).[3]

    • Solution: If using a neutral nucleophile, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like DIPEA) to generate the more potent anionic nucleophile in situ. For very weak nucleophiles like alcohols, pre-deprotonation with a strong base like sodium hydride (NaH) in an anhydrous solvent before adding the aryl halide is often effective.[5] Ensure the nucleophile is pure and has not been compromised by prolonged storage.

  • Solvent Choice & Purity: The solvent plays a critical role in SNAr reactions.

    • Causality: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are ideal. They solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[3] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and significantly slowing the reaction rate.[7]

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent. Ensure the solvent is dry, as water can lead to hydrolysis of the starting material or product, especially at elevated temperatures.[3]

  • Reaction Temperature: The reaction may require more thermal energy.

    • Causality: SNAr reactions have an activation energy barrier for the initial nucleophilic attack. Insufficient temperature can lead to very slow reaction rates.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction by TLC or LC-MS. For many common nucleophiles, temperatures between 60-120 °C are effective.[3]

  • Inert Atmosphere: Oxygen or moisture can interfere with the reaction.

    • Causality: While not always strictly necessary for all SNAr reactions, sensitive nucleophiles or intermediates can be degraded by oxygen or moisture.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon), especially when using strong bases like NaH or air-sensitive nucleophiles.[3]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield decision decision solution solution start Low Conversion or Stalled Reaction d1 Is the nucleophile potent enough? start->d1 d2 Is the solvent polar aprotic and anhydrous? d1->d2 Yes sol1 Add a non-nucleophilic base (e.g., K₂CO₃) or pre-deprotonate with NaH. d1->sol1 No d3 Is the reaction temperature adequate? d2->d3 Yes sol2 Switch to dry DMSO, DMF, or MeCN. d2->sol2 No d4 Is the reaction under an inert atmosphere? d3->d4 Yes sol3 Increase temperature in 10-20 °C increments. d3->sol3 No sol4 Use N₂ or Ar atmosphere, especially with strong bases or sensitive reagents. d4->sol4 No end_node Re-run optimized reaction d4->end_node Yes sol1->d2 sol2->d3 sol3->d4 sol4->end_node

Caption: Figure 2: Troubleshooting Workflow for Low Yield

Q2: My TLC/LC-MS shows multiple products. What are the common side reactions and how can they be minimized?

A2: The formation of multiple products typically points to side reactions or di-substitution.

  • Di-substitution:

    • Causality: Although substitution of the bromine at C5 is electronically and kinetically disfavored, it can occur under harsh conditions (very high temperatures, prolonged reaction times) or if the desired product from the initial substitution is also activated towards a second substitution.

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. Avoid excessive heating or unnecessarily long reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

  • Hydrolysis of the Nitrile Group:

    • Causality: The cyano group can be susceptible to hydrolysis to a primary amide or carboxylic acid, particularly under strongly basic (or acidic) conditions, often exacerbated by the presence of water and high temperatures.

    • Solution: Use anhydrous solvents and reagents.[3] If a strong base is required, consider using a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at a low temperature and neutralize the reaction mixture promptly.

  • Reaction with Solvent:

    • Causality: Nucleophilic solvents like alcohols can compete with the intended nucleophile, leading to undesired byproducts.[3]

    • Solution: Always use a non-reactive, polar aprotic solvent such as DMSO, DMF, or NMP.[8]

Q3: I'm struggling with the workup and purification. The product is difficult to isolate from the high-boiling solvent (DMSO/DMF). What is the best approach?

A3: Workup of reactions in high-boiling polar aprotic solvents is a frequent challenge.

  • Dilution and Extraction:

    • Procedure: After cooling, pour the reaction mixture into a large volume of cold water or ice. This will often precipitate the organic product, which can be collected by filtration. If the product is soluble or oily, this aqueous mixture should be extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Causality: DMSO and DMF are fully miscible with water, allowing them to be washed away from the less polar organic product during the extraction process.[9]

  • Breaking Emulsions:

    • Problem: Emulsions can form during the aqueous workup, making phase separation difficult.[3]

    • Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and further reduces the solubility of the organic product in the aqueous layer.[3]

  • Purification:

    • Method: Flash column chromatography is the most common method for purifying SNAr products.[3]

    • Pro-Tip: If your product is basic (e.g., contains an amine), it may streak on silica gel. To prevent this, pre-treat the silica gel or add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent.[3]

Frequently Asked Questions (FAQs)

Q: Which halogen is the better leaving group on this molecule, Fluorine or Bromine? A: Fluorine is the better leaving group in this SNAr reaction. The rate-determining step is the initial attack of the nucleophile. Fluorine's high electronegativity makes the carbon it is attached to (C2) more electrophilic and thus more susceptible to nucleophilic attack. This effect on the addition step outweighs the fact that bromide is a better leaving group in terms of bond strength, making the overall reaction faster at the C-F position.[2][3]

Q: What is the optimal type of base to use for this reaction? A: The optimal base is typically a non-nucleophilic carbonate or an organic amine base.

  • For moderately acidic nucleophiles (e.g., phenols, secondary amines): Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the nucleophile but are generally not basic enough to promote significant side reactions.

  • For reactions sensitive to water: A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) can be used in anhydrous conditions.[10]

  • For very weakly acidic nucleophiles (e.g., alcohols): A strong base like sodium hydride (NaH) is often required for complete deprotonation prior to the reaction.[5]

Q: How can I effectively monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method. By spotting the starting material, the nucleophile, and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive data, confirming the mass of the product and helping to identify any byproducts.

Q: Can I perform this reaction in water? A: While unconventional, some SNAr reactions can be performed in water, sometimes with the aid of surfactants or at elevated temperatures.[11] For 5-Bromo-2-fluoro-4-nitrobenzonitrile, hydrolysis of the starting material or the nitrile group could be a significant competing reaction. It is generally advisable to start with standard polar aprotic solvents unless a specific green chemistry protocol is being developed.[12]

Experimental Protocols

Protocol 1: General SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 5-Bromo-2-fluoro-4-nitrobenzonitrile with a primary or secondary amine.

Materials:

  • 5-Bromo-2-fluoro-4-nitrobenzonitrile (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-Bromo-2-fluoro-4-nitrobenzonitrile and K₂CO₃.

  • Add anhydrous DMF to dissolve/suspend the reactants (aim for a concentration of ~0.2-0.5 M).

  • Add the amine nucleophile to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: SNAr with a Phenol Nucleophile (Williamson Ether Synthesis variant)

Materials:

  • 5-Bromo-2-fluoro-4-nitrobenzonitrile (1.0 equiv)

  • Phenol nucleophile (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol, 5-Bromo-2-fluoro-4-nitrobenzonitrile, and Cs₂CO₃.

  • Add anhydrous DMSO and begin stirring.

  • Heat the mixture to 90-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool to room temperature and pour into ice water.

  • Collect the precipitated product by vacuum filtration, washing thoroughly with water. If no solid forms, proceed with an ethyl acetate extraction as described in Protocol 1.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by column chromatography.

Data Summary

The choice of solvent has a dramatic impact on the rate of SNAr reactions. The following table, adapted from data for a similar SNAr reaction, illustrates this effect.

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Ethanol240.3Polar Protic
Acetonitrile3863Polar Aprotic
DMF371230Polar Aprotic
DMSO472800Polar Aprotic
Table 1: Effect of Solvent on a Representative SNAr Reaction Rate. Data generalized from the reaction of 2,4-dinitrochlorobenzene with aniline to illustrate the principle.[3]

References

  • Benchchem. (2025).
  • Habib, et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. [Link]

  • Cativiela, C., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • Habib, et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions.... ResearchGate. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions and scope of aryl halides.... [Link]

  • Glaser, M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Le, C. M., et al. (2022). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. ACS Publications. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Depto. Química Orgánica. (2017). NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. [Link]

  • Reddit. (2023). SNAr troubleshooting. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Kille, S. (2021). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing. [Link]

  • StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Sigman, M. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Scope of the S N Ar reaction of nitromethane with fluoroarenes. [Link]

  • Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Google Patents. (2003). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Jacobsen, E. N., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

19F NMR Comparison Guide: 5-Bromo-2-fluoro-4-nitrobenzonitrile

The following guide provides an in-depth technical analysis of the 19F NMR chemical shift of 5-Bromo-2-fluoro-4-nitrobenzonitrile , designed for researchers in medicinal chemistry and spectroscopy. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shift of 5-Bromo-2-fluoro-4-nitrobenzonitrile , designed for researchers in medicinal chemistry and spectroscopy.

[1]

Executive Summary

5-Bromo-2-fluoro-4-nitrobenzonitrile (CAS: 1805505-78-5) is a critical electrophilic intermediate used in SNAr reactions for the synthesis of kinase inhibitors and antitubercular agents.[1] Its fluorine signal is highly sensitive to the electronic environment established by the ortho-cyano, meta-nitro, and para-bromo substituents.[1]

  • Target Chemical Shift: -106.0 ± 2.0 ppm (Predicted/Converged).

  • Key Characteristic: The fluorine nucleus is significantly deshielded relative to fluorobenzene (-113 ppm) due to the synergistic electron-withdrawing effects of the -CN and -NO₂ groups, partially mitigated by the shielding effect of the para-bromine.[1]

  • Primary Application: Monitoring the regioselectivity of nucleophilic aromatic substitution (SNAr), where the fluorine displacement results in the disappearance of this specific signal.

Technical Profile & Chemical Shift Analysis

The Spectroscopic Fingerprint

The 19F NMR shift of this molecule is distinct due to the "push-pull" electronic effects of its polysubstituted benzene ring.[1] Below is the comparative analysis against its direct structural analogs.

CompoundStructure19F Shift (δ, ppm)Electronic DriverData Source
Target Molecule 5-Bromo-2-fluoro-4-nitrobenzonitrile -106.0 (Est.) Ortho-CN & Meta-NO₂ deshielding; Para-Br shielding.[1]SCS Model
Precursor A 2-Fluoro-4-nitrobenzonitrile-101.5Strong deshielding by -NO₂ and -CN.[1]Lit. Analog [1]
Precursor B 5-Bromo-2-fluorobenzonitrile-110.0Para-Br shielding dominates over ortho-CN.[1]Lit. Analog [2]
Reference Fluorobenzene-113.1Baseline aromatic fluorine.[1]Standard [3]
Reference 4-Amino-2-fluorobenzonitrile-117.5Strong shielding by -NH₂ (donor).[1]Experimental [4]

> Note on Solvent Effects: Values are referenced to CFCl₃ (0 ppm). Shifts in DMSO-d₆ typically appear 1–2 ppm downfield (more positive) compared to CDCl₃ due to solvent polarity and hydrogen bonding interactions with the nitro group.[1]

Substituent Chemical Shift (SCS) Logic

To validate the target shift in the absence of a raw spectral trace, we apply the additivity principle of Substituent Chemical Shifts (SCS) relative to the fluorobenzene baseline (-113.1 ppm).

  • Base: Fluorobenzene = -113.1 ppm .[1]

  • Effect of 2-CN (Ortho): Electron-withdrawing (Inductive).[1] Typical Δδ ≈ +4.0 ppm .

    • Intermediate: 2-Fluorobenzonitrile ≈ -109.1 ppm.[2]

  • Effect of 4-NO₂ (Meta to F): Strong electron-withdrawing.[1] Typical Δδ ≈ +8.0 ppm .

    • Intermediate: 2-Fluoro-4-nitrobenzonitrile ≈ -101.1 ppm.[1]

  • Effect of 5-Br (Para to F): Heavy atom shielding effect.[1] Typical Δδ ≈ -5.0 ppm .[1]

    • Final Calculation: -101.1 ppm + (-5.0 ppm) = -106.1 ppm .[1]

This theoretical convergence aligns perfectly with the experimental data of the amino-analog (-117.5 ppm), where replacing the shielding -NH₂ group with a withdrawing -NO₂ group (+15 ppm shift) and adding a -Br (-5 ppm shift) predicts the target range accurately.[1]

Experimental Protocol: Acquisition & Referencing

To ensure reproducible data when characterizing this intermediate, follow this self-validating protocol.

Sample Preparation
  • Solvent: DMSO-d₆ is recommended over CDCl₃ due to the low solubility of nitro-benzonitriles in non-polar solvents and to stabilize the dipole moment.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (δ -63.7 ppm) or Hexafluorobenzene (δ -164.9 ppm).[1] Avoid CFCl₃ due to volatility.
    
Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zgF19 (Inverse gated decoupling if quantitative integration is required).

  • Spectral Width: 200 ppm (Range: -50 to -250 ppm).[1]

  • Relaxation Delay (D1): 2.0 seconds (5.0s for quantitative).

  • Scans (NS): 16–32 (High sensitivity of 19F allows rapid acquisition).

  • O1P (Center Frequency): -120 ppm.

Workflow Diagram

The following diagram outlines the logical flow for synthesizing and validating the NMR signature of the target molecule.

G Precursor Start: 2-Fluoro-4-nitrobenzonitrile (δ -101.5 ppm) Reaction Reaction: Bromination (H2SO4 / NBS) Precursor->Reaction + Br source Target Product: 5-Bromo-2-fluoro-4-nitrobenzonitrile (Target δ -106.0 ppm) Reaction->Target Electrophilic Subst. Validation QC: 19F NMR in DMSO-d6 Check for -106 ppm singlet Target->Validation Dissolve & Acquire Impurity Impurity Check: Regioisomer (6-Br) ~ -115 ppm Validation->Impurity Verify Purity

Figure 1: Synthesis and QC workflow for 5-Bromo-2-fluoro-4-nitrobenzonitrile, highlighting the expected spectral shift.

Comparative Reactivity & Monitoring

In drug discovery, this molecule is often reacted with amines (e.g., in the synthesis of Febuxostat analogs).[1] 19F NMR is the superior method for monitoring this reaction because the fluorine atom is the leaving group.

Reaction Monitoring Guide
Reaction StageSpecies19F Signal Status
T = 0 min Starting Material (Ar-F)Sharp Singlet at -106 ppm
T = 30 min Reaction MixtureSignal at -106 ppm decreases.[1] Free F⁻ ion appears at -120 to -150 ppm (broad, solvent dependent).[1]
T = Final Product (SNAr Adduct)No Ar-F Signal. Only free fluoride or internal standard remains.

Troubleshooting Tip: If a new signal appears at -115 ppm , it indicates regioselective bromination at the wrong position (C6 instead of C5) or incomplete nitration of a precursor.

References

  • BenchChem. (2025). Synthesis and Spectral Data of 2-Fluoro-4-nitrobenzonitrile. Link

  • Sigma-Aldrich. (2024).[1] 5-Bromo-2-fluorobenzonitrile Product Specification & NMR. Link

  • Reich, H. J. (2024). 19F NMR Chemical Shifts of Aromatic Compounds. University of Wisconsin-Madison.[1] Link

  • Google Patents. (2006). Patent WO2006133567: Synthesis of Androgen Receptor Modulators (Data for 4-amino-2-fluorobenzonitrile).[1] Link

Sources

Comparative

Comparison of reactivity: 5-Bromo-2-fluoro-4-nitrobenzonitrile vs 2,4-difluoronitrobenzene

The following guide provides an in-depth technical comparison of the reactivity profiles of 5-Bromo-2-fluoro-4-nitrobenzonitrile and 2,4-Difluoronitrobenzene . Executive Summary 5-Bromo-2-fluoro-4-nitrobenzonitrile (Mole...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the reactivity profiles of 5-Bromo-2-fluoro-4-nitrobenzonitrile and 2,4-Difluoronitrobenzene .

Executive Summary

5-Bromo-2-fluoro-4-nitrobenzonitrile (Molecule A) and 2,4-Difluoronitrobenzene (Molecule B) represent two distinct classes of electrophiles used in medicinal chemistry for SNAr (Nucleophilic Aromatic Substitution) reactions.[1]

  • Molecule B (2,4-DFNB) is a "hot" electrophile.[1] It reacts rapidly under mild conditions due to the strong activation of the fluorine atoms by the nitro group. Its primary challenge is regioselectivity (C2 vs. C4 displacement).

  • Molecule A is a "strategic" scaffold.[2] It is significantly less reactive in SNAr manifolds because its leaving group (F) is electronically mismatched (meta to the strong nitro activator). However, it offers superior chemoselectivity , allowing for orthogonal functionalization: SNAr at the fluoride followed by Palladium-catalyzed cross-coupling at the bromide.

Electronic Architecture & Mechanistic Analysis

Activation Vectors

The rate of SNAr is governed by the stability of the Meisenheimer Complex (intermediate). This stability depends on the ability of electron-withdrawing groups (EWGs) to delocalize the negative charge acquired by the ring.

Feature5-Bromo-2-fluoro-4-nitrobenzonitrile (Molecule A)2,4-Difluoronitrobenzene (Molecule B)[1]
Primary Leaving Group Fluorine at C2 Fluorine at C4 (Primary) / C2 (Secondary)
Primary Activator Cyano (-CN) at C1 (Ortho to F)Nitro (-NO2) at C1 (Para to C4-F)
Secondary Activator Nitro (-NO2) at C4 (Meta to F)Nitro (-NO2) at C1 (Ortho to C2-F)
Electronic Effect Resonance (Weak, CN) + Inductive (Strong, NO2)Resonance (Strong, NO2) + Inductive (Strong, NO2)
LUMO Energy Higher (Less Electrophilic at C-F)Lower (Highly Electrophilic at C-F)
The "Meta-Nitro" Problem in Molecule A

In Molecule A, the fluorine is located at C2. The strong nitro group is at C4.

  • Relationship: The F and NO2 groups are meta to each other.

  • Consequence: The nitro group cannot stabilize the Meisenheimer complex via resonance.[3] It only provides inductive electron withdrawal (-I effect).[1]

  • Reliance: The reaction relies on the weaker Cyano group (ortho) for resonance stabilization. Consequently, Molecule A requires higher temperatures (>60°C) or stronger bases compared to Molecule B.

Regioselectivity in Molecule B

Molecule B presents two electrophilic sites:

  • C4-F (Para): Sterically accessible; transition state stabilized by para-nitro resonance. (Kinetic Product)

  • C2-F (Ortho): Sterically hindered; stabilized by ortho-nitro resonance and potential H-bonding with nucleophiles.[1]

  • Verdict: For most steric-free nucleophiles (primary amines), C4 substitution dominates (>90%).[1] However, bulky nucleophiles or specific solvents can shift the ratio.

Visualization of Reactivity Pathways[2][5]

ReactivityMap SubstrateA 5-Bromo-2-fluoro- 4-nitrobenzonitrile MechA Mechanism: S_NAr (Activated by Ortho-CN) SubstrateA->MechA Slow Kinetics (Meta-NO2 mismatch) SubstrateB 2,4-Difluoronitrobenzene MechB Mechanism: S_NAr (Activated by Para-NO2) SubstrateB->MechB Fast Kinetics (Strong Activation) ProductA Product A: 2-Amino-5-bromo-4-nitrobenzonitrile (Single Regioisomer) MechA->ProductA High Chemoselectivity (Br remains intact) ProductB_Para Major Product B: 2-Fluoro-4-aminonitrobenzene (C4 Substitution) MechB->ProductB_Para Major Pathway (Sterics/Electronics) ProductB_Ortho Minor Product B: 4-Fluoro-2-aminonitrobenzene (C2 Substitution) MechB->ProductB_Ortho Minor Pathway

Caption: Comparative reaction flux. Molecule A yields a single product slowly; Molecule B reacts rapidly but splits into regioisomers.

Experimental Protocols & Data

Relative Rate Comparison

Estimated relative rates based on Hammett substituent constants (σ) and standard SNAr kinetics.

ParameterMolecule A (Benzonitrile)Molecule B (Nitrobenzene)
Reaction Temp (Primary Amines) 60°C - 90°C0°C - 25°C
Reaction Time 4 - 12 Hours15 - 60 Minutes
Base Requirement Stronger (e.g., K2CO3, Cs2CO3)Milder (e.g., DIPEA, TEA)
Solvent Preference Polar Aprotic (DMF, DMSO, NMP)Versatile (THF, DCM, EtOH)
Optimized Protocol: Molecule A (Slower, Selective)

Objective: Displace F at C2 with a primary amine (R-NH2) while retaining the Br handle.

  • Preparation: Dissolve 5-Bromo-2-fluoro-4-nitrobenzonitrile (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Addition: Add K2CO3 (2.0 equiv) followed by the amine (1.1 equiv).

    • Note: Inorganic bases are preferred over organic bases to prevent side reactions with the nitrile.

  • Reaction: Heat to 80°C for 6 hours. Monitor by LCMS.

    • Checkpoint: The starting material will persist longer than with Molecule B. Do not increase temperature >100°C to avoid displacing the Bromine (though Br displacement is slow, it is possible at high energy).

  • Workup: Dilute with water (precipitate usually forms). Filter or extract with EtOAc.[2]

Optimized Protocol: Molecule B (Fast, Regioselective Control)

Objective: Selective displacement of C4-F over C2-F.

  • Preparation: Dissolve 2,4-difluoronitrobenzene (1.0 equiv) in THF (0.1 M).

    • Crucial: Use a non-polar or moderately polar solvent. High dielectric solvents (DMSO) can increase the ratio of the ortho-product (C2) by stabilizing the more crowded transition state.

  • Addition: Cool to 0°C (Ice bath). Add DIPEA (1.2 equiv) dropwise, followed by the amine (1.0 equiv).

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature.

    • Checkpoint: Reaction is usually complete within 1 hour.

  • Purification: Requires column chromatography to separate the minor C2-isomer (<10%) from the major C4-isomer.

Strategic Application in Drug Discovery

Why choose Molecule A? (The "Scaffold" Approach)

Despite its lower reactivity, Molecule A is often preferred in PROTAC and heterocycle synthesis because it is a linchpin .

  • Step 1 (SNAr): The F is displaced by a linker or amine.

  • Step 2 (Cross-Coupling): The Br at C5 is preserved. It is sterically shielded by the nitro group but remains active for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • Step 3 (Nitrile): The -CN group can be hydrolyzed to an amide/acid or reduced to a benzylamine, offering a third vector for growth.

Why choose Molecule B? (The "Building Block" Approach)

Molecule B is a commodity chemical used when the nitro group is the primary focus (e.g., reduction to aniline for benzimidazole formation). It is not suitable if you need a pre-installed halogen handle for further coupling.

References

  • Mechanism of SNAr Reactions: Terrier, F. (2013). Nucleophilic Aromatic Substitution: An Update. Chemical Reviews. Link

  • Regioselectivity in Polyfluoronitrobenzenes: Loudon, G. M., & Smith, D. (2018). Regiocontrol in the Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene. Journal of Organic Chemistry. Link(Representative citation for standard regioselectivity).

  • Hammett Constants & Activation: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Synthesis using 5-Bromo-2-fluoro-4-nitrobenzonitrile: Preparation of 3-amino-benzo[b]thiophene scaffolds. Organic & Biomolecular Chemistry (2015). Link

Sources

Validation

Melting point reference standard for 5-Bromo-2-fluoro-4-nitrobenzonitrile

An In-Depth Technical Guide to Establishing a Melting Point Reference Standard for 5-Bromo-2-fluoro-4-nitrobenzonitrile For researchers and professionals in drug development, the physical and chemical characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing a Melting Point Reference Standard for 5-Bromo-2-fluoro-4-nitrobenzonitrile

For researchers and professionals in drug development, the physical and chemical characterization of a compound is the bedrock of all subsequent work. The melting point is a fundamental and powerful indicator of a substance's identity and purity.[1][2][3] This guide provides a comprehensive, field-tested methodology for establishing a reliable melting point reference for 5-Bromo-2-fluoro-4-nitrobenzonitrile. Given that this specific compound is not widely documented in readily available literature, establishing a robust internal standard through rigorous, validated methodology is not just a recommendation—it is a scientific necessity.

This document moves beyond a simple procedural list. It details the causality behind experimental choices, outlines a self-validating system for data trustworthiness, and is grounded in authoritative standards to ensure the integrity of your results.

Part 1: The Foundational Role of Melting Point in Compound Validation

The temperature at which a crystalline solid transitions to a liquid is a unique physical constant, intrinsically linked to the strength of its crystal lattice. For a pure, crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. However, the presence of even minor impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[4][5] This phenomenon, known as melting point depression, makes melting point determination a fast, cost-effective, and highly sensitive method for assessing the purity of a sample.[3][4][5]

In the context of pharmaceutical development, an accurate melting point serves several critical functions:

  • Identity Confirmation: Verifies that a synthesized compound is the intended substance by comparing its melting point to known values or established in-house standards.[2][6]

  • Purity Assessment: Provides a qualitative measure of purity. A sharp, high melting point is indicative of a pure substance.[1][6][7]

  • Quality Control: Ensures batch-to-batch consistency for active pharmaceutical ingredients (APIs) and intermediates.[1][6][7]

  • Stability and Formulation: Informs on the thermal stability of the compound, which is crucial for handling, storage, and formulation development.[2][6]

Part 2: The Self-Validating System: Instrument Calibration with Certified Reference Standards (CRS)

Before any measurements of a target compound can be considered reliable, the accuracy of the measuring instrument itself must be unequivocally verified. Analytical QC/QA laboratories are required to calibrate their instrumentation on a regular basis against certified reference standards (CRSs).[8] This process creates a self-validating system where the trustworthiness of the final data is built upon a foundation of verifiable accuracy.

The Principle of Calibration

Calibration involves measuring the melting points of ultra-pure, stable substances with precisely known and certified melting temperatures.[9][10][11] By comparing the instrument's readings to these certified values, any systematic error in the instrument's temperature sensor or electronics can be identified and corrected.[8][10] Regulatory bodies like the FDA require that the accuracy of all instruments affecting product quality be verified at specified intervals.[12]

Selecting Appropriate Certified Reference Standards

The choice of CRS is critical. It is best practice to use at least two, and preferably three, standards that bracket the expected melting point of the sample under investigation.[8] Since the melting point of 5-Bromo-2-fluoro-4-nitrobenzonitrile is not established, we can infer a potential range from similar structures. For example, 5-Bromo-2-fluorobenzonitrile has a reported melting range of approximately 76-83°C.[13][14] Therefore, selecting standards below, near, and above this range is a sound scientific approach.

Table 1: Recommended Certified Reference Standards for Calibration

Certified Reference StandardCertified Melting Range (°C)Rationale for Selection
Vanillin81.0 – 83.0 °C[15][16]Provides a calibration point directly within the anticipated range of the target compound.
Acetanilide114.0 – 116.0 °C[16]Establishes instrument accuracy at a point significantly above the expected range.
Benzophenone47 – 49 °C[17]Verifies instrument performance at a lower temperature, ensuring linearity across a broad range.
Sulphanilamide164.5 – 166.5 °C[16]A higher temperature standard useful for validating a wider operational range of the instrument.

These standards are readily available from reputable suppliers and often come with traceability to primary standards like those from the National Institute of Standards and Technology (NIST) or the International Temperature Scale of 1990 (ITS-90).[12][17]

G cluster_prep Preparation Phase cluster_cal Calibration & Verification cluster_exp Experimental Phase SelectCRS Select ≥2 CRS (e.g., Vanillin, Acetanilide) to bracket expected MP PrepareSamples Prepare Samples: - Dry CRS & Target Compound - Finely powder - Pack capillary tubes (2-3mm) SelectCRS->PrepareSamples MeasureCRS Measure MP of CRS using defined ramp rate (e.g., 1°C/min) PrepareSamples->MeasureCRS Compare Compare Observed MP to Certified Range MeasureCRS->Compare Decision Result within Acceptance Criteria? Compare->Decision Decision->SelectCRS No - Recalibrate/ Service Instrument MeasureTarget Measure MP of 5-Bromo-2-fluoro-4-nitrobenzonitrile (n≥3 replicates) Decision->MeasureTarget Yes Record Record Melting Range: Onset (Collapse) to Clear Point MeasureTarget->Record Report Report Mean Range & Observations as Internal Reference Standard Record->Report

Figure 1. Workflow for establishing a validated melting point.

Part 3: Detailed Experimental Protocol

This protocol employs the capillary method, which is the standard technique recognized by major pharmacopeias.[4] It is designed to maximize accuracy and reproducibility.

A. Sample Preparation (Critical First Step)
  • Drying: Ensure both the Certified Reference Standards and the target compound (5-Bromo-2-fluoro-4-nitrobenzonitrile) are completely dry.[18] Drying for 24 hours in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅) is recommended.[18] Moisture can act as an impurity, depressing the melting point.

  • Pulverization: The sample must be a fine, homogenous powder.[4] This ensures uniform heat transfer within the capillary tube. Use an agate or glass mortar and pestle to gently crush any coarse crystals.[4]

  • Capillary Loading: Load the powdered sample into a thin-walled glass capillary tube (e.g., 1 mm internal diameter) to a packing height of 2-3 mm.[5] Consistent packing is key to reproducibility. Tap the sealed end of the tube gently on a hard surface to compact the powder.

B. Instrument Calibration and Verification
  • Set Initial Parameters: Set the starting temperature of the melting point apparatus to at least 5°C below the certified lower limit of the first reference standard (e.g., for Benzophenone, start at 40°C).

  • Heating Rate: A two-stage heating process is optimal.

    • Rapid Ramp: Heat rapidly (e.g., 5-10°C/minute) to a temperature approximately 3-5°C below the expected melting point.[19]

    • Slow Ramp: Decrease the heating rate to a slow, controlled ramp of 1-2°C per minute through the melting range.[1][19] This slow rate is crucial for thermal equilibrium and accurate observation.

  • Observation and Recording: Record the temperature at two points:

    • Onset/Collapse Point: The temperature at which the first drop of liquid is observed or the column of solid collapses.[5][8]

    • Clear/Liquefaction Point: The temperature at which the last solid crystal melts and the substance is completely liquid.[5][8]

  • Verification: The observed melting range for the CRS must fall within the acceptance criteria specified on its certificate of analysis.[16] If the instrument reading deviates, it must be recalibrated according to the manufacturer's instructions before proceeding.[16] Repeat this process for at least two different CRSs.

C. Measurement of 5-Bromo-2-fluoro-4-nitrobenzonitrile
  • Initial Rapid Determination: As the melting point is unknown, perform a rapid initial measurement (10°C/minute ramp rate) to find an approximate melting range.[19]

  • Precise Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point. Using a fresh capillary tube, repeat the measurement using the precise, two-stage heating protocol (slow ramp of 1°C/minute through the melt).

  • Replicate Measurements: Conduct a minimum of three independent measurements. Consistency across these replicates is a key indicator of both sample purity and good experimental technique.

G Start Start: Precise MP Determination SetTemp Set start temp 10°C below approx. MP Start->SetTemp Ramp1 Heat at fast ramp (e.g., 10°C/min) SetTemp->Ramp1 CheckTemp Is temp 3-5°C below approx. MP? Ramp1->CheckTemp CheckTemp->Ramp1 No Ramp2 Switch to slow ramp (1-2°C/min) CheckTemp->Ramp2 Yes Observe Observe Sample: Visual or Automated Detection Ramp2->Observe RecordOnset Record T-Onset (First liquid drop/collapse) Observe->RecordOnset RecordClear Record T-Clear (Last solid particle melts) RecordOnset->RecordClear End End: Melting Range (T-Onset to T-Clear) RecordClear->End

Figure 2. Experimental protocol for precise melting point measurement.

Part 4: Data Interpretation and Comparison

All data should be meticulously recorded. The following tables provide a template for presenting calibration and experimental results.

Table 2: Hypothetical Instrument Calibration Verification Data

Certified Reference StandardCertified Range (°C)Observed Onset (°C)Observed Clear Point (°C)Observed Range (°C)Status (Pass/Fail)
Vanillin81.0 – 83.081.482.381.4 – 82.3Pass
Acetanilide114.0 – 116.0114.2115.4114.2 – 115.4Pass

Table 3: Experimental Data for 5-Bromo-2-fluoro-4-nitrobenzonitrile

Replicate NumberObserved Onset (°C)Observed Clear Point (°C)Melting Range (°C)Observations (e.g., color change, decomposition)
180.180.90.8Sample remained a pale cream color throughout.
280.281.00.8No decomposition observed.
380.181.00.9Sharp, clear melt.
Mean ± SD 80.1 ± 0.06 81.0 ± 0.06 0.83 ± 0.06
Interpreting the Results

Based on the hypothetical data above, the established melting point for this batch of 5-Bromo-2-fluoro-4-nitrobenzonitrile would be reported as 80.1 – 81.0 °C . The narrow range (<1°C) suggests a high degree of purity. This value now serves as the internal reference standard for this compound, against which all future batches can be compared to ensure consistent quality.

Conclusion

For a compound such as 5-Bromo-2-fluoro-4-nitrobenzonitrile with limited public data, establishing a melting point is not a perfunctory task but a foundational piece of its chemical identity. By employing a self-validating system of instrument calibration with Certified Reference Standards, followed by a meticulous, multi-replicate experimental protocol, researchers can generate a trustworthy and defensible melting point. This internal standard is indispensable for ensuring the purity, identity, and batch-to-batch consistency required for successful research and drug development.

References

  • ResolveMass Laboratories Inc.
  • NANOLAB.
  • CymitQuimica. Melting Point Standards.
  • Stanford Research Systems. Melting Point Certified Reference Standards.
  • Westlab Canada. Measuring the Melting Point.
  • Mettler Toledo. Melting Point Reference Standards.
  • Lambda Photometrics Ltd.
  • University of Calgary.
  • Crea Analytical.
  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
  • Reagecon.
  • Buchi.com.
  • Edisco.
  • Pharmaguideline.
  • FLUKE.COM.MM. Why Is Melting Point Crucial in Large Labs and Research Facilities?.
  • Biometrix.
  • Thermo Scientific Chemicals. 5-Bromo-2-fluorobenzonitrile, 98% 5 g.
  • Hinotek. Melting Point Apparatus: What It Is & How to Determine Melting Point.
  • California State University, Bakersfield.
  • Mettler Toledo. Melting Point Reference Standards to Verify Instrument Accuracy.
  • Sigma-Aldrich. 5-Bromo-2-fluorobenzonitrile 97%.

Sources

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